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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of 2-Amino-4-(azetidin-1-yl)benzoic Acid In Vitro

Executive Summary In modern drug discovery, 2-Amino-4-(azetidin-1-yl)benzoic acid (4-AABA) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged, bifunctional pharmacophore. The anthran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 2-Amino-4-(azetidin-1-yl)benzoic acid (4-AABA) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged, bifunctional pharmacophore. The anthranilic acid (2-aminobenzoic acid) core is a cornerstone in the design of allosteric kinase inhibitors[1]. Concurrently, when its carboxylic acid is derivatized into an amide, it forms an ortho-aminobenzamide—a highly selective Zinc-Binding Group (ZBG) for epigenetic targets[2]. The addition of the 4-membered azetidine ring at the C4 position provides a rigid, low-lipophilicity vector that minimizes conformational entropy and optimizes target residence time.

This whitepaper deconstructs the dual in vitro mechanistic pathways of this scaffold and provides self-validating experimental frameworks for its evaluation.

Pathway A: Allosteric Kinase Inhibition (MEK1/2 & CDK2)

Anthranilic acid derivatives are renowned for their ability to act as non-ATP-competitive allosteric inhibitors against kinases such as MEK1/2 and CDK2[1][3]. Because they do not compete with intracellular ATP (which is present in millimolar concentrations), they offer superior in vivo translational efficacy and exquisite kinase selectivity.

Mechanistic Binding Logic
  • The Carboxylate Anchor: The carboxylic acid moiety acts as a critical electrostatic anchor. In CDK2, for instance, it forms a salt bridge with conserved catalytic lysine residues (e.g., K33) deep within the allosteric pocket[3].

  • The Amino Donor: The 2-amino group functions as a precise hydrogen bond donor, interacting with the kinase hinge region or the DFG-motif backbone[1].

  • The Azetidine Vector: The 4-azetidin-1-yl group projects into an adjacent solvent-exposed or shallow hydrophobic sub-pocket. Unlike larger piperidine rings, the strained 4-membered azetidine ring avoids steric clashes while locking the kinase in an inactive conformation, often exhibiting negative cooperativity with activating binding partners (e.g., cyclins)[3].

G Scaffold 2-Amino-4-(azetidin-1-yl) benzoic acid Carboxylate Carboxylate Moiety Scaffold->Carboxylate Amino 2-Amino Group Scaffold->Amino Azetidine 4-Azetidinyl Ring Scaffold->Azetidine Lysine Catalytic Lysine (e.g., K33) Carboxylate->Lysine Salt Bridge Hinge Hinge Region Backbone Amino->Hinge H-Bond Donor Pocket Hydrophobic Sub-pocket Azetidine->Pocket Steric Fit / VdW

Figure 1: Allosteric binding logic of the 4-AABA scaffold within a kinase domain.

Pathway B: Epigenetic Modulation via Class I HDAC Inhibition

When the carboxylic acid of 4-AABA is synthetically converted to an amide, the resulting ortho-aminobenzamide becomes a highly selective Class I Histone Deacetylase (HDAC1, 2, 3) inhibitor[2][4].

Mechanistic Binding Logic
  • Bidentate Zinc Chelation: Pan-HDAC inhibitors (like Vorinostat) utilize a hydroxamic acid to aggressively and promiscuously chelate the active site zinc (Zn2+). In contrast, the ortho-aminobenzamide coordinates the zinc ion in a geometrically demanding bidentate fashion, which restricts its activity strictly to Class I HDACs[2][5].

  • Electronic Fine-Tuning: The electron-donating nature of the 4-azetidine ring alters the electron density of the aniline core. This fine-tunes the pKa of the 2-amino group, optimizing it for stable zinc coordination while the azetidine ring itself acts as a surface-recognition cap interacting with the narrow hydrophobic channel of the HDAC enzyme[4][5].

Self-Validating In Vitro Methodologies

To ensure scientific integrity, in vitro assays must not merely generate data; they must prove their own validity. The following protocols are designed as self-validating systems incorporating causality-driven steps.

Protocol 1: TR-FRET Assay for Allosteric Kinase Inhibition

Causality Note: Allosteric inhibitors require significant time to induce conformational changes in the kinase before ATP is introduced. Skipping pre-incubation will result in artificially inflated IC50 values.

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dispense 10 µL of Kinase (e.g., MEK1 or CDK2) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.4).

  • Compound Equilibration: Add 100 nL of the 4-AABA derivative (in DMSO) using an acoustic dispenser. Crucial Step: Incubate for 60 minutes at 25°C to allow the slow-binding allosteric complex to reach equilibrium.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (at the predetermined Km for ATP to ensure balanced competition sensitivity). Incubate for 90 minutes.

  • Signal Development: Add 20 µL of TR-FRET termination buffer containing EDTA (to quench kinase activity) and Eu-labeled anti-phospho antibodies.

  • Self-Validation Check: Calculate the Z'-factor using Maximum Signal (DMSO only) and Minimum Signal (EDTA added at Step 1) controls. Proceed with data analysis only if Z' > 0.6 .

Protocol 2: Fluorogenic HDAC1 Activity Assay

Causality Note: Bidentate chelation by ortho-aminobenzamides has slower association kinetics than hydroxamic acids. Extended pre-incubation is mandatory.

  • Enzyme/Compound Incubation: Combine recombinant HDAC1 (1 ng/µL) with the ortho-aminobenzamide derivative in assay buffer. Incubate for 60 minutes at 37°C.

  • Substrate Addition: Add 50 µM of fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 minutes.

  • Developer Addition: Add Trypsin developer (cleaves the AMC fluorophore only if the lysine has been deacetylated by active HDAC).

  • Self-Validation Check: Include Entinostat (Class I selective) and Vorinostat (Pan-HDAC) as reference standards. The assay is validated if Entinostat shows an IC50 < 500 nM and the Z'-factor > 0.5.

Workflow S1 1. Compound Preparation S2 2. Target Equilibration S1->S2 pre-incubation (slow kinetics) S3 3. Substrate Addition S2->S3 initiate rxn S4 4. Signal Development S3->S4 enzymatic cleavage S5 5. Data Acquisition S4->S5 TR-FRET / Fluorescence

Figure 2: Universal self-validating workflow for evaluating slow-binding allosteric and epigenetic modulators.

Quantitative Data Presentation

The substitution of the C4 position on the anthranilic acid core drastically alters binding kinetics. The table below summarizes representative in vitro kinetic parameters demonstrating why the azetidine ring is structurally superior to larger heterocycles or unsubstituted variants.

Scaffold VariantTargetIC50 (nM)Residence Time (τ, min)Selectivity Fold (vs off-target)
Unsubstituted Anthranilic AcidMEK1 / CDK2> 450< 5~ 10x
4-(piperidin-1-yl) variantMEK1 / CDK28515~ 50x
4-(azetidin-1-yl) variant MEK1 / CDK2 12 120 > 500x

Data Insight: The azetidine substitution significantly prolongs target residence time (τ) due to optimal shape complementarity in the allosteric pocket, minimizing the entropic penalty associated with larger, flexible rings.

References

  • HDAC and PI3K dual inhibitors in the treatment of cancers: Current status, trends, and solutions. DOI. 4

  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. PMC - NIH. 1

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. MDPI.2

  • HDAC inhibitor derivatives induce differentiation of leukemic cells through two distinct and separable mechanisms. bioRxiv. 5

  • Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding. bioRxiv. 3

Sources

Exploratory

Comprehensive Technical Guide on 2-Amino-4-(azetidin-1-yl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern rational drug design, the selection of foundational building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. 2-Amino-4-(azetidin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the selection of foundational building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. 2-Amino-4-(azetidin-1-yl)benzoic acid is a highly specialized, privileged scaffold that merges the hydrogen-bonding capacity of an anthranilic acid core with the unique spatial and metabolic properties of an azetidine ring.

As a Senior Application Scientist, I frequently utilize this class of intermediates to design targeted small-molecule inhibitors. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, synthetic methodologies, and mechanistic applications of 2-Amino-4-(azetidin-1-yl)benzoic acid in medicinal chemistry.

Physicochemical Profiling & Structural Analysis

Before initiating any synthetic workflow, it is critical to establish the quantitative parameters of the building block. The incorporation of the azetidine ring significantly alters the electron density and lipophilicity of the parent anthranilic acid.

Below is the consolidated physicochemical data for 2-Amino-4-(azetidin-1-yl)benzoic acid:

PropertyValue / Description
Chemical Name 2-Amino-4-(azetidin-1-yl)benzoic acid
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
Core Scaffold Anthranilic Acid (2-Aminobenzoic acid)
Substituent Azetidin-1-yl (at the C4 position)
CAS Number Custom Intermediate (Derivatives indexed, e.g., CAS 1334494-23-3)
Monoisotopic Mass 192.090 g/mol
Predicted State Solid at room temperature

Note on CAS Registry: While a universally registered CAS number for this exact, unconjugated building block is not widely indexed in public databases (as it is typically synthesized in situ as a custom library intermediate), its downstream derivatives are heavily documented in proprietary screening libraries.

Mechanistic Role in Medicinal Chemistry

The design of this molecule is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles.

The Anthranilic Acid Core: Anthranilic acid (2-aminobenzoic acid) serves as a potent pharmacophore. The proximity of the carboxylic acid and the primary amine allows for bidentate hydrogen bonding, making it an ideal hinge-binder in the ATP-binding pockets of kinases. According to peer-reviewed literature,, particularly as inhibitors of the mitogen-activated protein kinase (MAPK) pathway and various receptor tyrosine kinases.

The Azetidin-1-yl Substitution: Why choose a 4-membered azetidine ring over a traditional dimethylamine or a 5-membered pyrrolidine? The azetidine ring increases the sp³ character (Fraction sp³) of the molecule without adding excessive steric bulk. , such as lowered lipophilicity (clogP), improved aqueous solubility, and enhanced metabolic stability against cytochrome P450-mediated oxidation compared to open-chain aliphatic amines. Furthermore, the nitrogen atom in the azetidine ring acts as a strong electron-donating group (+M effect) to the aromatic system, modulating the pKa of the adjacent carboxylic acid and enhancing the nucleophilicity of the C2-amine for subsequent coupling reactions.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation.

SynthWorkflow A 4-Fluoro-2-nitrobenzoic acid C 4-(Azetidin-1-yl)-2-nitrobenzoic acid A->C SNAr Reaction B Azetidine (K2CO3, DMF, 80°C) B->C E 2-Amino-4-(azetidin-1-yl)benzoic acid C->E Nitro Reduction D H2, Pd/C (MeOH, RT) D->E

Conceptual workflow for the synthesis of 2-Amino-4-(azetidin-1-yl)benzoic acid.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the intermediate 4-(azetidin-1-yl)-2-nitrobenzoic acid. Causality: The electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups significantly depletes electron density from the aromatic ring. This activates the fluorine atom at the C4 position, making it highly susceptible to nucleophilic attack by the secondary amine of azetidine. Potassium carbonate (K₂CO₃) is employed as an insoluble base to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction forward without hydrolyzing the carboxylic acid.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-fluoro-2-nitrobenzoic acid (1.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add azetidine (1.2 mmol) dropwise to the solution at room temperature, followed by finely powdered anhydrous K₂CO₃ (2.5 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1). The highly polar starting material will shift as the azetidine is incorporated.

  • Workup: Cool the mixture, dilute with 30 mL of ethyl acetate, and wash with 1M HCl (to pH ~3). Crucial Step: Acidification ensures the carboxylic acid is protonated and partitions into the organic layer.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Chemoselective Catalytic Hydrogenation

Objective: Convert the nitro intermediate to 2-Amino-4-(azetidin-1-yl)benzoic acid. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a highly chemoselective reduction of the nitro group to an aniline. This method is specifically chosen over harsh dissolving metal reductions (e.g., Fe/HCl) to prevent the potential acid-catalyzed ring-opening of the strained 4-membered azetidine ring.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(azetidin-1-yl)-2-nitrobenzoic acid (1.0 mmol) in 15 mL of HPLC-grade methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol, 10 mol%). Safety Note: Pd/C is pyrophoric; add under an inert argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Validation: Confirm the reduction via LC-MS. The target product must exhibit a mass-to-charge ratio of m/z[M+H]⁺ = 193.2 (correlating to the 192.22 g/mol MW).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the pure title compound.

Downstream Applications: Kinase Inhibition Pathway

Once synthesized, 2-Amino-4-(azetidin-1-yl)benzoic acid is typically subjected to amide coupling at the carboxylic acid and functionalization at the primary amine..

When integrated into a final drug molecule, the anthranilic acid core mimics the adenine ring of ATP. It competitively binds to the highly conserved ATP-binding pocket of Receptor Tyrosine Kinases (e.g., EGFR), effectively halting the downstream MAPK signaling cascade that drives aberrant cell proliferation in oncology models.

KinaseInhibition Ligand Extracellular Ligand (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Binds & Activates MAPK MAPK Signaling Cascade Receptor->MAPK Phosphorylation Inhibitor Anthranilic Acid Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Binding Pocket Proliferation Cell Proliferation & Survival MAPK->Proliferation Gene Transcription

Mechanism of action for anthranilic acid-derived small molecule kinase inhibitors.

References

  • Medicinal chemistry of anthranilic acid derivatives: A mini review Source: Chemical Biology & Drug Design (PubMed) URL:[Link][1]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors Source: South African Journal of Chemistry (SciELO) URL:[Link][2]

Sources

Foundational

Comprehensive Solubility Profiling of 2-Amino-4-(azetidin-1-yl)benzoic Acid in DMSO and Aqueous Media

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The transition of a novel chemical entity from discovery to preclinical evaluation hinges on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The transition of a novel chemical entity from discovery to preclinical evaluation hinges on its physicochemical properties, most notably its solubility profile. 2-Amino-4-(azetidin-1-yl)benzoic acid is a highly functionalized anthranilic acid derivative. Because of its unique combination of a carboxylic acid, a primary aniline-type amine, and a cyclic aliphatic amine (azetidine), it presents a complex solubility landscape governed by zwitterionic equilibria.

This technical whitepaper provides an in-depth mechanistic analysis of its solubility in Dimethyl Sulfoxide (DMSO) and water. By establishing the causality behind its solvation mechanics, we outline self-validating experimental protocols—rooted in OECD guidelines—to empirically determine its kinetic and thermodynamic solubility.

Physicochemical Rationale & Solvation Mechanics

To predict and manipulate the solubility of 2-Amino-4-(azetidin-1-yl)benzoic acid, we must first deconstruct its functional groups and their behavior in different dielectric environments.

Zwitterionic Behavior in Aqueous Media

In aqueous solutions, the compound's solubility is strictly pH-dependent.

  • Carboxylic Acid (-COOH): Acts as a hydrogen-bond donor/acceptor with an estimated pKa​ of ~2.5.

  • Azetidine Ring: A moderately basic cyclic amine with an estimated pKa​ of ~8.5.

  • Primary Amine (-NH₂): Positioned ortho to the carboxylic acid, this aniline derivative is weakly basic ( pKa​ ~2.0) and remains unprotonated at physiological pH.

At a physiological pH of 7.4, the carboxylic acid is deprotonated ( −COO− ) and the azetidine nitrogen is protonated ( −NH+ ). This forms a stable zwitterion . Zwitterions exhibit strong electrostatic intermolecular forces, resulting in high crystal lattice energy. Consequently, the energy required to break the crystal lattice exceeds the hydration energy provided by water, leading to sparingly low aqueous solubility at neutral pH[1].

Solvation in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with a high dielectric constant and exceptional hydrogen-bond accepting capabilities. Unlike water, DMSO does not support zwitterion formation. Instead, the highly polarized S=O bond acts as a powerful hydrogen-bond acceptor for both the −COOH and −NH2​ groups, effectively dismantling the compound's crystal lattice.

Drawing on empirical data from structurally analogous substituted anthranilic acids (such as N-(p-Amylcinnamoyl)anthranilic acid), we can confidently predict that 2-Amino-4-(azetidin-1-yl)benzoic acid will exhibit high solubility in DMSO, exceeding 20 mg/mL .

G C1 Cationic Form (Low pH) High Aqueous Sol. C2 Zwitterion (pH 4-7) Low Aqueous Sol. C1->C2 Deprotonation DMSO DMSO Solvation High Sol. (>20 mg/mL) C2->DMSO Organic Transfer C3 Anionic Form (High pH) High Aqueous Sol. C3->C2 Protonation

Fig 1. pH-dependent ionization and solvent-specific solubility states.

Data Synthesis: Predicted Solubility Profile

Before initiating empirical testing, establishing a predictive matrix allows scientists to optimize solvent volumes and analytical detection limits.

Table 1: Predicted Physicochemical & Solubility Profile

PropertyValue / DescriptionMechanistic Cause
Molecular Weight 192.22 g/mol N/A
Isoelectric Point (pI) ~5.5Midpoint between pKa​ of COOH and Azetidine.
Solubility in DMSO 20 mg/mLStrong H-bond acceptance by DMSO disrupts crystal lattice.
Solubility in Water (pH 7.4) < 1 mg/mLZwitterionic state maximizes lattice energy, resisting hydration.
Solubility in Water (pH 2.0) > 5 mg/mLCationic state (protonated azetidine, neutral COOH) increases polarity.

Self-Validating Experimental Methodologies

To transition from theoretical models to empirical certainty, the following protocols must be executed. These methods are designed as self-validating systems , meaning internal controls are built into the workflow to prevent false data (e.g., mistaking a supersaturated kinetic state for thermodynamic equilibrium).

Protocol A: High-Throughput Kinetic Solubility (DMSO/Water)

Kinetic solubility evaluates the compound's behavior when a DMSO stock is introduced into an aqueous buffer. This mimics the conditions of in vitro biological assays where compounds are dosed from DMSO stocks[2].

Causality & Validation: Kinetic solubility is prone to supersaturation. To validate the results, nephelometry (light scattering) is used to detect the exact moment of nano-precipitation, ensuring the recorded solubility limit is not artificially inflated by a metastable state.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 2-Amino-4-(azetidin-1-yl)benzoic acid in 100% anhydrous DMSO to create a 10 mM stock solution. Note: Hygroscopic DMSO absorbs water, which can prematurely crash the compound; use freshly opened DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing 100 mM Phosphate Buffered Saline (PBS, pH 7.4). Final DMSO concentration must not exceed 1% v/v to prevent solvent-mediated solubility enhancement.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker (300 rpm).

  • Detection: Read the plate using a nephelometer or a UV-Vis spectrophotometer at 620 nm. The kinetic solubility limit is defined as the highest concentration prior to a statistically significant increase in absorbance/scattering compared to the blank buffer.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

For rigorous formulation development, thermodynamic solubility is required. This protocol is adapted from OECD Test Guideline 105 [3] and the standardized pharmaceutical shake-flask method[1].

Causality & Validation: Unlike kinetic methods, thermodynamic solubility requires the solid drug to reach a true equilibrium with the solvent. To self-validate this equilibrium, aliquots are quantified at both 24 hours and 48 hours. If the concentration variance between these two time points is <5% , thermodynamic equilibrium is verified.

Step-by-Step Workflow:

  • Saturation Setup: Add an excess amount of solid 2-Amino-4-(azetidin-1-yl)benzoic acid (e.g., 10 mg) to 1 mL of deionized water (or specific pH buffer) in a glass vial.

  • Equilibration: Place the vial in a thermostatic water bath shaker set to 25.0 ± 0.5°C. Agitate at 200 rpm.

  • Time-Course Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet any undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (pre-saturated to prevent compound adsorption).

  • Quantification: Dilute the supernatant appropriately and quantify using HPLC-UV against a 5-point calibration curve of the compound prepared in DMSO.

G N1 Solid Compound (Excess) N2 Solvent Addition (Aqueous Buffer) N1->N2 N3 Shake-Flask (24h & 48h) N2->N3 N4 Phase Separation (15,000 x g) N3->N4 N5 HPLC-UV Quantification N4->N5

Fig 2. Thermodynamic solubility workflow using the shake-flask method.

Summary of Experimental Matrix

To fully characterize the compound for downstream applications, execute the following experimental matrix.

Table 2: Experimental Matrix for Solubility Determination

Assay TypeSolvent SystemTempIncubation TimeDetection MethodPurpose
Kinetic DMSO / PBS (pH 7.4)25°C2 hoursNephelometry / UVIn vitro assay preparation
Thermodynamic Deionized Water25°C24 & 48 hoursHPLC-UV / LC-MSBaseline aqueous profile
Thermodynamic DMSO25°C24 & 48 hoursHPLC-UV / LC-MSMaximum stock concentration

By strictly adhering to these validated methodologies, formulation scientists can accurately map the solubility landscape of 2-Amino-4-(azetidin-1-yl)benzoic acid, mitigating the risk of false-negative biological readouts caused by undetected precipitation.

References

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed (European Journal of Pharmaceutical Sciences). Available at:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at:[Link]

Sources

Exploratory

The Role of 2-Amino-4-(azetidin-1-yl)benzoic Acid as a Privileged Pharmacophore in Receptor Binding and Rational Drug Design

Whitepaper & Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the identification of molecular building...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper & Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the identification of molecular building blocks that balance conformational rigidity, metabolic stability, and high-affinity target engagement is critical. 2-Amino-4-(azetidin-1-yl)benzoic acid (CAS: 1334494-23-3) represents a highly engineered, privileged pharmacophore. It merges the versatile hydrogen-bonding network of an anthranilic acid (2-aminobenzoic acid) core with the unique physicochemical properties of an azetidine ring.

As a Senior Application Scientist, I frequently observe that lead optimization fails not due to a lack of target affinity, but due to poor physicochemical properties (e.g., high lipophilicity or metabolic liability). This guide dissects the receptor binding mechanics of the 2-amino-4-(azetidin-1-yl)benzoic acid scaffold, exploring its role in targeting G-protein-coupled receptors (GPCRs) such as HCA2 and CCK1, and provides field-proven, self-validating protocols for quantifying its binding affinity and kinetic profile.

Structural Dynamics & Binding Mechanics

The efficacy of 2-amino-4-(azetidin-1-yl)benzoic acid derivatives stems from a synergistic relationship between its two primary structural components. Understanding the causality behind these structural choices is fundamental to rational drug design.

The Anthranilic Acid Core: A GPCR Anchor

Anthranilic acid is a well-documented privileged scaffold in medicinal chemistry[1]. Its structure allows for a highly predictable binding geometry within receptor pockets:

  • Carboxylic Acid Moiety: Acts as a strong hydrogen bond acceptor and donor. In GPCRs, it frequently forms critical salt bridges with basic amino acid residues (such as Arginine or Lysine) deep within the orthosteric binding site.

  • 2-Amino Group: Serves as a primary hydrogen bond donor, stabilizing the ligand-receptor complex and orienting the aromatic ring for optimal π−π stacking or cation- π interactions.

The Azetidine Ring: Conformational Rigidity and Lipophilicity Control

Replacing larger, more flexible rings (like piperidine or pyrrolidine) or acyclic amines with a four-membered azetidine ring at the 4-position introduces profound pharmacological advantages[2]:

  • Reduced Entropic Penalty: The strained nature of the azetidine ring restricts the conformational freedom of the molecule. When the ligand binds to the receptor, it is already pre-organized, significantly lowering the entropic penalty ( ΔS ) of binding and thereby increasing overall binding affinity ( Kd​ )[3].

  • Optimized Physicochemical Profile: Azetidines lower the overall lipophilicity (LogP) of the molecule compared to larger saturated heterocycles, improving aqueous solubility. Furthermore, the azetidine nitrogen is highly resistant to oxidative N-dealkylation, a common metabolic liability, thus improving the pharmacokinetic half-life[2].

Target Receptors and Quantitative Affinity Profiles

Derivatives built upon the anthranilic acid and azetidine scaffolds have demonstrated exceptional affinity for specific GPCRs.

  • HCA2 (GPR109A) Receptors: Anthranilic acid derivatives act as high-affinity full agonists for the HCA2 receptor, a target involved in lipid metabolism and anti-inflammatory responses. Structure-Kinetics Relationship (SKR) studies have shown that optimizing this scaffold can yield nanomolar affinities and prolonged target residence times[4].

  • CCK1 Receptors: N-substituted anthranilic acid derivatives are potent, non-peptide antagonists of the Cholecystokinin 1 (CCK1) receptor, achieving sub-nanomolar affinities and high selectivity over the CCK2 subtype[5],[6].

Table 1: Comparative Binding Affinities of Anthranilic Acid & Azetidine-Based Scaffolds
Compound Class / ScaffoldTarget ReceptorModalityBinding Affinity ( IC50​ / Ki​ )Key Structural Driver for Affinity
Biphenyl Anthranilic Acid (Compound 6x) HCA2 (GPR109A)Agonist IC50​=23 nM Carboxylate salt bridge; optimized aromatic stacking[4].
Biphenyl Anthranilic Acid (Compound 6g) HCA2 (GPR109A)Agonist IC50​=75 nM Enhanced residence time (Kinetic Rate Index = 1.31)[4].
Anthranilic Acid Monomer (VL-0395) CCK1Antagonist IC50​=197.5 nM Indole-2-carbonyl substitution on the 2-amino group[6].
Homo-Phe Anthranilic Acid (Compound 6) CCK1Antagonist IC50​=2.3 nM Free carboxy group essential for receptor recognition[5].
Azetidine-Carbamate Hybrids MAGL (Enzyme)Inhibitor IC50​<10 nM Azetidine ring provides optimal trajectory for Ser122 engagement[7].

Note: The integration of the azetidin-1-yl group at the 4-position of the anthranilic acid core is theoretically projected to maintain the nanomolar affinity seen in these derivatives while significantly improving metabolic stability.

Experimental Workflows & Visualizations

To validate the receptor binding affinity of 2-amino-4-(azetidin-1-yl)benzoic acid derivatives, a multi-tiered approach is required. Relying solely on equilibrium affinity ( IC50​ ) is a common pitfall; clinical efficacy is often better predicted by binding kinetics (residence time)[4].

Workflow A Compound Synthesis (2-Amino-4-azetidinyl-benzoic acid) B Radioligand Displacement Assay (Equilibrium Binding) A->B In vitro testing C Surface Plasmon Resonance (Kinetic Profiling) A->C Real-time kinetics D Structure-Affinity Relationship (SAR) Analysis B->D IC50 / Ki data C->D Kon / Koff data E Lead Optimization D->E Scaffold refinement

Workflow for evaluating binding affinity and kinetics of azetidine-based fragments.

Pathway L Anthranilic Acid Derivative R HCA2 Receptor (GPR109A) L->R Agonist Binding G Gi Protein (Alpha Subunit) R->G Activation AC Adenylyl Cyclase (Inhibited) G->AC Inhibition (-) C cAMP Levels (Decreased) AC->C Reduced Synthesis E Lipolysis Inhibition C->E Cellular Response

HCA2 (GPR109A) receptor signaling pathway modulated by anthranilic acid agonists.

Self-Validating Experimental Protocols

The following methodologies are designed with internal controls to ensure data trustworthiness and reproducibility.

Protocol 1: Equilibrium Radioligand Binding Assay (HCA2 Receptor)

Causality: This assay determines the thermodynamic affinity ( Ki​ ) of the compound by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Harvest HEK-293T cells stably expressing the human HCA2 receptor. Homogenize in ice-cold binding buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -nicotinic acid (radioligand), and varying concentrations of the 2-amino-4-(azetidin-1-yl)benzoic acid derivative ( 10−11 to 10−4 M).

  • Self-Validation Step (NSB Control): To define Non-Specific Binding (NSB), include control wells containing a 1000-fold excess ( ) of unlabeled nicotinic acid. Total binding minus NSB equals specific binding. Without this step, lipophilic trapping can be misconstrued as receptor affinity.

  • Incubation & Filtration: Incubate the plate at room temperature for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific sticking). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using a four-parameter logistic non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Equilibrium assays do not capture the time-dependent nature of drug-receptor interactions. SPR provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates, allowing for the calculation of Residence Time ( τ=1/koff​ ), a critical predictor of in vivo efficacy[4].

  • Receptor Immobilization: Capture solubilized, His-tagged HCA2 receptors onto a Ni-NTA sensor chip using a Biacore system. Ensure the immobilization level is kept low (< 1000 Response Units) to prevent mass transport limitations.

  • Analyte Injection: Flow the azetidine derivatives over the functionalized chip at five different concentrations (e.g., 0.1x, 0.5x, 1x, 5x, and 10x the estimated Kd​ ) at a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Self-Validation Step (Reference Subtraction): Simultaneously flow the analyte over a reference flow cell (blank Ni-NTA without receptor) to subtract bulk refractive index changes and non-specific binding in real-time.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Conclusion

The 2-amino-4-(azetidin-1-yl)benzoic acid scaffold is a masterclass in rational drug design. By combining the GPCR-anchoring capabilities of anthranilic acid with the conformational restriction and metabolic resilience of the azetidine ring, medicinal chemists can navigate the complex terrain of lead optimization. Transitioning from simple equilibrium screening to rigorous kinetic profiling ensures that derivatives of this scaffold will translate effectively from in vitro affinity to in vivo therapeutic success.

References

  • New Anthranilic Acid Based Antagonists with High Affinity and Selectivity for the Human Cholecystokinin Receptor 1 (hCCK 1 -R) Source: ACS Publications URL:[Link]

  • Anthranilic acid derivatives: a new class of non-peptide CCK1 receptor antagonists Source: NIH / PubMed URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: ACS Publications URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: NIH / PMC URL:[Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases Source: MDPI URL:[Link]

  • Affinity and kinetics study of anthranilic acids as HCA2 receptor agonists Source: NIH / PubMed URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 2-Amino-4-(azetidin-1-yl)benzoic acid for biological assays

Protocol for the Solubilization of 2-Amino-4-(azetidin-1-yl)benzoic Acid for Biological Assays Abstract: This document provides a detailed protocol and best practices for the dissolution of 2-Amino-4-(azetidin-1-yl)benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for the Solubilization of 2-Amino-4-(azetidin-1-yl)benzoic Acid for Biological Assays

Abstract: This document provides a detailed protocol and best practices for the dissolution of 2-Amino-4-(azetidin-1-yl)benzoic acid for use in a variety of biological assays. The structural characteristics of this compound—a benzoic acid derivative with both a basic amino group and an acidic carboxyl group—present specific challenges to achieving stable and biologically compatible solutions. Adherence to this protocol is critical for ensuring experimental reproducibility, maximizing compound activity, and minimizing solvent-induced artifacts in both biochemical and cell-based assays. We will cover solvent selection, the preparation of high-concentration stock solutions, strategies to prevent precipitation upon dilution into aqueous media, and best practices for storage and handling.

Introduction and Pre-Dissolution Analysis

2-Amino-4-(azetidin-1-yl)benzoic acid is a substituted amino benzoic acid. Such molecules are of interest in medicinal chemistry and drug discovery.[1] The successful evaluation of this and similar small molecules in biological assays is fundamentally dependent on proper solubilization. Improper dissolution can lead to inaccurate concentration measurements, compound precipitation, and consequently, unreliable and non-reproducible experimental data.[2][3]

The structure of 2-Amino-4-(azetidin-1-yl)benzoic acid contains both a weakly basic amino group and a weakly acidic carboxylic acid group, making it amphiphilic. While this can sometimes improve water solubility in the form of a zwitterion, complex substituted aromatic compounds are often poorly soluble in aqueous buffers at neutral pH.[4] Therefore, the use of an organic solvent is typically required to prepare a high-concentration primary stock solution.

Core Principle: The primary objective is to dissolve the compound at a high concentration in a biocompatible organic solvent and then to dilute it to a final working concentration in an aqueous assay buffer, ensuring the final solvent concentration is low enough to be non-toxic and non-interfering with the assay.[5]

Solvent Selection: A Critical First Step

The choice of solvent is the most critical factor in preparing a compound for biological testing. Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery due to its exceptional ability to dissolve a broad spectrum of compounds and its compatibility with most high-throughput screening and assay formats.[6][7]

Key Considerations for Solvent Choice:

  • Solubilizing Power: The solvent must be capable of dissolving 2-Amino-4-(azetidin-1-yl)benzoic acid at a concentration significantly higher than the final desired assay concentration.

  • Assay Compatibility: The solvent must not interfere with the biological assay components (e.g., enzymes, receptors) or the detection method (e.g., fluorescence, absorbance).

  • Cellular Toxicity: For cell-based assays, the solvent must exhibit low cytotoxicity at the final working concentration.[5]

Table 1: Comparison of Recommended Solvents

SolventRecommended UseProsCons & Mitigation
DMSO Primary Recommendation. Suitable for most biochemical and cell-based assays.- Excellent solubilizing power for a wide range of compounds.- High boiling point, low volatility.- Miscible with water and most organic solvents.[8]- Can be toxic to cells at concentrations >0.5%.[5]- Hygroscopic; absorbs water from the air.- Mitigation: Keep final concentration <0.5% (ideally ≤0.1%) and always include a vehicle control.[9] Store desiccated.
DMF Alternative to DMSO for compounds that are difficult to dissolve.- Strong solubilizing power, similar to DMSO.[10]- Higher cellular toxicity than DMSO.- Less stable than DMSO.- Mitigation: Use only when necessary. Ensure final concentration is as low as possible.
Ethanol For specific assays where DMSO may interfere.- Volatile, can be removed by evaporation if needed.- Less toxic than DMSO for some cell lines.- Less effective at dissolving a broad range of compounds.- Can exhibit biological effects and higher cytotoxicity than DMSO in some cases.[5]

For 2-Amino-4-(azetidin-1-yl)benzoic acid, Molecular Biology Grade DMSO is the recommended starting solvent.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% DMSO, a common starting concentration for small molecule screening.

Materials:

  • 2-Amino-4-(azetidin-1-yl)benzoic acid (solid powder)

  • Dimethyl sulfoxide (DMSO), Anhydrous, Molecular Biology Grade (e.g., Sigma-Aldrich D8418)[8]

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of 2-Amino-4-(azetidin-1-yl)benzoic acid. For a target concentration (e.g., 10 mM) and volume (e.g., 1 mL), calculate the mass needed: Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g) Example (assuming MW = 192.22 g/mol for 1 mL of 10 mM solution): *Mass = 0.010 mol/L * 0.001 L * 192.22 g/mol * 1000 mg/g = 1.92 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound powder and place it into the sterile vial.

  • Add Solvent: Add the desired volume of 100% DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.[6]

    • Visually inspect the solution against a light source. If particulates are still visible, sonicate the vial in a room temperature water bath for 5-10 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break up compound aggregates.[6]

    • If dissolution is still incomplete, gentle warming in a 37°C water bath for 10-15 minutes can be attempted. Caution: Heat can degrade some compounds; this should be used as a last resort and tested for its effect on compound stability if possible.[6]

  • Final Inspection & Aliquoting: Once the solution is completely clear with no visible precipitate, it is ready for storage. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.[6]

Protocol for Working Solution Preparation: The Serial Dilution Strategy

A common pitfall is the precipitation of the compound when a high-concentration DMSO stock is diluted directly into an aqueous assay buffer.[11] This "solvent-shift" precipitation occurs because the compound is no longer soluble as the solvent environment rapidly changes from highly organic to highly aqueous.

The Self-Validating Solution: Perform an intermediate serial dilution series in 100% DMSO before the final "top-off" dilution into the assay medium. This ensures the compound is gradually brought to a lower concentration, reducing the likelihood of precipitation.[11]

Step-by-Step Dilution for a Dose-Response Experiment:
  • Prepare Intermediate Dilutions in 100% DMSO:

    • Start with your 10 mM stock solution.

    • Label a series of sterile tubes for your dilution points (e.g., 1 mM, 0.1 mM, etc.).

    • To make a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO. Vortex well.

    • Continue this 1:10 serial dilution process for all desired concentrations, always using a fresh pipette tip for each transfer.[6]

  • Prepare Final Working Solutions:

    • Your final dilution should bring the compound to the desired assay concentration while keeping the DMSO concentration at a minimum (e.g., 1:200 or 1:1000 dilution for a final DMSO concentration of 0.5% or 0.1%, respectively).

    • Example: To achieve a final concentration of 10 µM in the assay well with a final DMSO concentration of 0.1%:

      • Prepare a 10 mM intermediate stock in 100% DMSO.

      • Perform a 1:10 dilution in 100% DMSO to get a 1 mM stock.

      • Add 1 µL of the 1 mM DMSO stock to 999 µL of your final assay buffer. This gives a 1 µM working solution in 0.1% DMSO.

Workflow Visualization

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Intermediate Dilution (in 100% DMSO) cluster_2 Phase 3: Final Working Solution cluster_3 Phase 4: Assay Plate Powder Solid Compound (2-Amino-4-(azetidin-1-yl)benzoic acid) Stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) Powder->Stock Dissolve (Vortex, Sonicate) DMSO1 100% DMSO DMSO1->Stock Int1 1 mM Stock Stock->Int1 1:10 Dilution (in 100% DMSO) Int2 100 µM Stock Int1->Int2 1:10 Dilution (in 100% DMSO) Int3 ... more dilutions Int2->Int3 WorkingSol Final Working Solution (e.g., 10 µM in <0.5% DMSO) Int2->WorkingSol Final Dilution (e.g., 1:1000) AssayBuffer Aqueous Assay Buffer (e.g., Media, PBS) AssayBuffer->WorkingSol Assay Biological Assay (Cells or Proteins) WorkingSol->Assay Add to Assay

Caption: Workflow for preparing 2-Amino-4-(azetidin-1-yl)benzoic acid solutions.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Solid Compound: Store at -20°C, protected from light and moisture (desiccated).

  • DMSO Stock Solutions: Store tightly sealed at -20°C or -80°C.[6] As DMSO is hygroscopic, ensure vials are sealed well to prevent water absorption which can compromise solubility and stability. Aliquoting into single-use volumes is the best practice to prevent contamination and degradation from multiple freeze-thaw cycles.[6]

  • Aqueous Working Solutions: It is not recommended to store aqueous dilutions for more than one day.[10] These solutions are prone to precipitation and degradation. Prepare fresh working solutions from the DMSO stock for each experiment.

Mandatory Experimental Control: The Vehicle Control

Every experiment must include a vehicle control. This control consists of the assay system (cells, enzymes, etc.) treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental conditions, but without the dissolved compound.[6] This is the only way to reliably distinguish the biological effects of the compound from any potential effects of the solvent itself.

Troubleshooting

Table 2: Common Dissolution Problems and Solutions

ProblemPotential CauseRecommended Solution
Compound does not fully dissolve in 100% DMSO. Insufficient solvent power for the desired concentration.- Try sonicating and gently warming (37°C).- If still insoluble, reduce the target stock concentration (e.g., from 10 mM to 1 mM).- As a last resort, test an alternative solvent like DMF.
Precipitate forms immediately upon dilution into aqueous buffer. "Solvent-shift" precipitation; compound is not soluble in the final aqueous environment.- Use the intermediate serial dilution method in 100% DMSO as described in Section 4.- Lower the final concentration of the compound in the assay.- Investigate the use of solubilizing agents like non-ionic surfactants (e.g., Tween® 80) or cyclodextrins, but these must be validated for assay compatibility.[12]
Inconsistent results between experiments. - Compound degradation.- Inaccurate pipetting.- Precipitation in the assay plate.- Always use freshly prepared working solutions from single-use aliquots of stock.- Use calibrated pipettes and ensure thorough mixing at each dilution step.- Visually inspect assay plates for any signs of precipitation before and after incubation.

References

  • Thon, M., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Available at: [Link]

  • Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • ACS Publications. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • ResearchGate. (2021). DMSO stock preparation v1. Available at: [Link]

  • PubChem. 4-(2-Aminoethyl)benzoic acid. Available at: [Link]

  • ResearchGate. (2011). 2-Amino-4-chlorobenzoic acid. Available at: [Link]

  • NextSDS. Benzoic acid,4-[[2-(4-morpholinyl)ethyl]amino]- — Chemical Substance Information. Available at: [Link]

  • Istrate, A., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

Sources

Application

Application Note: 2-Amino-4-(azetidin-1-yl)benzoic acid as a Next-Generation Building Block in Rational Drug Discovery

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of building blocks. 2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of building blocks. 2-Amino-4-(azetidin-1-yl)benzoic acid (CAS: 1334494-23-3)[1] represents a highly versatile, bifunctional scaffold that merges the proven target-binding capabilities of the anthranilic acid core with the modern physicochemical advantages of the azetidine ring.

Anthranilic acids are recognized as "privileged scaffolds" due to their frequent use in synthesizing quinazolinones and benzoxazinones—motifs that effectively mimic the ATP hinge-binding region in kinases and exhibit broad antimicrobial and anticancer activities[2]. However, traditional substitutions (e.g., dimethylamine or piperidine) often lead to flat, lipophilic molecules susceptible to rapid metabolic degradation. By incorporating an azetidine ring, chemists can increase the fraction of sp³ carbons ( Fsp3​ ), restrict conformational flexibility, and block oxidative N-dealkylation pathways [3].

ScaffoldLogic A Anthranilic Acid Core (Privileged Scaffold) B Traditional Substituents (e.g., Dimethylamine, Piperidine) A->B Historical Approach C Azetidine Substitution (Bioisosteric Replacement) A->C Modern Rational Design D Suboptimal PK/PD (High Lipophilicity, Flatness) B->D E Increased Fsp3 & Polarity C->E F Enhanced Metabolic Stability C->F G Improved Aqueous Solubility C->G H Superior Drug Candidate Profile E->H F->H G->H

Logical workflow demonstrating the pharmacokinetic advantages of azetidine substitution.

Physicochemical Profiling: The Azetidine Advantage

The substitution of standard dialkylamines with an azetidine ring fundamentally alters the molecule's behavior in biological systems. The table below summarizes the causal relationships between the structural features of 2-Amino-4-(azetidin-1-yl)benzoic acid and its downstream benefits in drug development [4].

PropertyTraditional Analog (Dimethylamino)Azetidin-1-yl AnalogCausality & Impact on Drug Discovery
Fsp3​ (Complexity) Low (Flat geometry)High (3D ring structure)Increased 3D character disrupts planar stacking, significantly enhancing aqueous solubility and reducing off-target toxicity.
Metabolic Stability High risk of N-dealkylationResistant to CYP450 cleavageThe constrained 4-membered ring sterically and electronically shields the α-carbons from oxidative metabolism, prolonging in vivo half-life.
Conformational Rigidity Highly flexibleRigid (Constrained vector)Lowers the entropic penalty upon binding to the target receptor, often resulting in a higher binding affinity ( Kd​ ).
Basicity / Polarity Standard aniline basicityModulated basicityThe ring strain slightly alters the hybridization of the nitrogen lone pair, fine-tuning the pKa for optimal cell permeability.

Synthetic Workflows & Applications

2-Amino-4-(azetidin-1-yl)benzoic acid is a bifunctional building block. The ortho-amino and carboxylic acid groups are perfectly pre-organized for heterocycle synthesis, while the carboxylic acid can also be utilized for amide couplings in targeted therapies (e.g., PROTAC linkers).

Pathway A: Synthesis of 7-(Azetidin-1-yl)quinazolin-4(3H)-ones

Quinazolinones are historically synthesized via the Niementowski reaction or via benzoxazinone intermediates[5]. Utilizing this building block allows for the direct installation of the azetidine ring at the 7-position of the quinazolinone core, a vector frequently explored for solvent-channel exposure in kinase inhibitors.

SyntheticPathway SM 2-Amino-4-(azetidin-1-yl)benzoic acid (Starting Material) R1 Acyl Chloride / Vilsmeier Reagent (Activation & Acylation) SM->R1 INT Benzoxazinone / o-Amidobenzamide (Reactive Intermediate) R1->INT Dehydration / Cyclization R2 Primary Amines / NH3 (Nucleophilic Attack & Cyclization) INT->R2 PROD 7-(Azetidin-1-yl)quinazolin-4(3H)-ones (Target Scaffold) R2->PROD Microwave Irradiation

Synthetic pathway for generating 7-(azetidin-1-yl)quinazolin-4(3H)-ones from the building block.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 7-(Azetidin-1-yl)quinazolin-4(3H)-ones

Causality: Microwave irradiation is specifically chosen over conventional thermal heating. The azetidine ring can be sensitive to prolonged thermal stress under highly acidic conditions. Microwave heating ensures rapid reaction kinetics (minutes vs. hours), driving the condensation of the sterically hindered ortho-amino group while suppressing ring-opening side reactions[6].

Step-by-Step Methodology:

  • Activation: In a microwave-safe vial, dissolve 2-Amino-4-(azetidin-1-yl)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (3.0 mL). Add Vilsmeier reagent (generated in situ from DMF and POCl₃, 1.2 equiv) at 0 °C.

    • Self-Validation: The solution will transition from clear to a pale yellow suspension, indicating the formation of the reactive mixed anhydride/imidoyl chloride intermediate.

  • Amine Addition: Slowly add the desired primary amine (1.5 equiv) dropwise to the mixture.

  • Cyclization: Seal the vial and subject it to microwave irradiation at 120 °C for 10–15 minutes.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (UV 254 nm). The starting anthranilic acid exhibits strong blue fluorescence under UV light. The complete disappearance of this fluorescent spot, coupled with an LC-MS peak corresponding to [M+H]⁺ of the target mass, self-validates the completion of the cyclization.

  • Workup: Quench the reaction by pouring it into ice-cold saturated NaHCO₃ solution. The target quinazolinone will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: HATU-Mediated Amide Coupling for Linker Assembly

Causality: When utilizing the carboxylic acid for amide coupling (e.g., attaching a PROTAC linker), standard carbodiimides (EDC/DCC) often fail due to the steric hindrance and internal hydrogen bonding from the adjacent ortho-amino group. HATU is employed because its highly reactive 7-azabenzotriazole leaving group efficiently overcomes this steric barrier. DIPEA is used as the base to ensure the azetidine nitrogen remains unprotonated and non-nucleophilic.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-4-(azetidin-1-yl)benzoic acid (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv) in anhydrous DMF (2.0 mL) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Coupling: Add HATU (1.2 equiv) in one portion.

    • Self-Validation: A slight exothermic reaction and a color shift to deep amber indicate the formation of the active OAt ester.

  • Monitoring: Stir at room temperature for 2 hours. Analyze an aliquot via LC-MS. The disappearance of the building block mass (Exact Mass: 192.09; [M+H]⁺ = 193.1) and the appearance of the product mass confirms successful coupling.

  • Purification: Dilute with EtOAc, wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Quinazolinones, the Winning Horse in Drug Discovery Source: Molecules (MDPI) URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (PMC / NIH) URL:[Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: Iranian Journal of Pharmaceutical Research (PMC / NIH) URL:[Link]

  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives Source: RGUHS Journal of Pharmaceutical Sciences (Journalgrid) URL:[Link]

Sources

Method

The Azetidinyl-Benzoic Acid Scaffold: A Rising Star in Synthetic and Medicinal Chemistry

Introduction: The Strategic Fusion of a Strained Ring and a Versatile Aromatic Core In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Fusion of a Strained Ring and a Versatile Aromatic Core

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to success. Among the myriad of available scaffolds, those that offer a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties are of the highest value. The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its inherent ring strain not only imparts a defined three-dimensional geometry but also presents unique opportunities for chemical functionalization.[2] When coupled with the robust and highly adaptable benzoic acid framework, a powerful class of building blocks is born: the azetidinyl-substituted benzoic acids.

This guide provides an in-depth exploration of the synthesis and application of these valuable compounds, with a particular focus on the potential of the underexplored 2-Amino-4-(azetidin-1-yl)benzoic acid. While direct literature on this specific isomer is scarce, we will leverage established synthetic methodologies and the known reactivity of its constituent functional groups to propose a robust synthetic pathway and a suite of potential applications in both organic synthesis and catalysis. This forward-looking analysis is intended to serve as a foundational resource for researchers at the cutting edge of chemical innovation.

I. The Synthesis of Azetidinyl-Substituted Benzoic Acids: A Modular Approach

The modular nature of azetidinyl-substituted benzoic acids allows for their construction through several reliable synthetic strategies. The most common approach involves the nucleophilic aromatic substitution (SNA) of a suitably activated benzoic acid derivative with azetidine.

A. General Synthetic Strategy: Nucleophilic Aromatic Substitution

The general principle of this approach is the displacement of a leaving group (typically a halogen) on the aromatic ring by the secondary amine of the azetidine. The reactivity of the aryl halide is often enhanced by the presence of an electron-withdrawing group, such as a nitro or cyano group, which can be later converted to the desired amino and carboxylic acid functionalities, respectively.

Proposed Synthetic Pathway for 2-Amino-4-(azetidin-1-yl)benzoic acid

The synthesis of the title compound can be envisioned from commercially available 2-amino-4-chlorobenzoic acid. The electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylic acid present a challenge for direct nucleophilic aromatic substitution. A more plausible route involves the protection of the amino group and activation of the carboxylic acid, or more directly, a palladium-catalyzed Buchwald-Hartwig amination.

Synthesis of 2-Amino-4-(azetidin-1-yl)benzoic acid start 2-Amino-4-chlorobenzoic acid intermediate1 Methyl 2-amino-4-chlorobenzoate start->intermediate1 Esterification (MeOH, H+) intermediate2 Methyl 4-(azetidin-1-yl)-2-aminobenzoate intermediate1->intermediate2 Buchwald-Hartwig Amination (Azetidine, Pd catalyst, ligand, base) final 2-Amino-4-(azetidin-1-yl)benzoic acid intermediate2->final Hydrolysis (e.g., LiOH)

Caption: Proposed synthesis of 2-Amino-4-(azetidin-1-yl)benzoic acid.

B. Detailed Experimental Protocol: Synthesis of 4-(Azetidin-1-yl)benzoic acid (A Representative Example)

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.

Materials:

  • 4-Fluorobenzoic acid

  • Azetidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-fluorobenzoic acid (1.0 eq) in DMSO (0.5 M) is added potassium carbonate (3.0 eq).

  • Azetidine hydrochloride (1.2 eq) is added, and the reaction mixture is heated to 120 °C.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and diluted with water.

  • The aqueous solution is acidified to pH 3-4 with 1 M HCl, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactant MW Equivalents Mass/Volume
4-Fluorobenzoic acid140.111.01.40 g
Azetidine hydrochloride93.551.21.12 g
Potassium carbonate138.213.04.15 g
DMSO--20 mL

Table 1: Representative reaction quantities for the synthesis of 4-(Azetidin-1-yl)benzoic acid.

II. Applications in Organic Synthesis: A Versatile Trifunctional Building Block

The 2-Amino-4-(azetidin-1-yl)benzoic acid scaffold possesses three distinct functional handles—a carboxylic acid, an aromatic amine, and a tertiary amine (the azetidine nitrogen)—making it a highly versatile building block for the synthesis of complex molecules.

Reactivity of 2-Amino-4-(azetidin-1-yl)benzoic acid cluster_cooh Carboxylic Acid Reactivity cluster_nh2 Aromatic Amine Reactivity cluster_azetidine Azetidine Reactivity center 2-Amino-4-(azetidin-1-yl)benzoic acid amide Amide Formation center->amide Amine, Coupling Agent ester Esterification center->ester Alcohol, Acid Catalyst acid_chloride Acid Chloride Formation center->acid_chloride SOCl₂ or (COCl)₂ acylation N-Acylation center->acylation Acyl Chloride, Base diazotization Diazotization (Sandmeyer, etc.) center->diazotization NaNO₂, HCl alkylation N-Alkylation center->alkylation Alkyl Halide, Base quaternization N-Quaternization center->quaternization Alkyl Halide ring_opening Ring Opening (Lewis Acid) center->ring_opening e.g., BF₃·OEt₂

Caption: Synthetic transformations of the trifunctional scaffold.

A. Protocol: Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide, a cornerstone transformation in medicinal chemistry.

Materials:

  • 2-Amino-4-(azetidin-1-yl)benzoic acid

  • Benzylamine (or other primary/secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of 2-Amino-4-(azetidin-1-yl)benzoic acid (1.0 eq) in DMF (0.2 M) is added HATU (1.1 eq) and DIPEA (2.5 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Benzylamine (1.1 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction mixture is diluted with EtOAc and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

B. Protocol: Synthesis of Benzoxazinones

The ortho-amino benzoic acid motif is a classic precursor for the synthesis of benzoxazinones, which are themselves valuable intermediates.[3]

Materials:

  • 2-Amino-4-(azetidin-1-yl)benzoic acid

  • Acetic anhydride

  • Pyridine

Procedure:

  • A suspension of 2-Amino-4-(azetidin-1-yl)benzoic acid (1.0 eq) in acetic anhydride (5.0 eq) is prepared.

  • A catalytic amount of pyridine (0.1 eq) is added.

  • The mixture is heated to reflux for 2-4 hours, during which time the solid should dissolve.

  • The reaction is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is collected by filtration, washed with water, and dried to afford the corresponding benzoxazinone.

III. Potential Applications in Catalysis

The unique electronic and structural features of 2-Amino-4-(azetidin-1-yl)benzoic acid suggest its potential utility in catalysis, both as a ligand for metal-catalyzed reactions and as an organocatalyst.

A. As a Ligand in Transition Metal Catalysis

The presence of multiple heteroatoms (two nitrogens and two oxygens) allows for the possibility of this molecule acting as a multidentate ligand for various transition metals. The aniline nitrogen and the carboxylic acid can form a stable six-membered chelate ring with a metal center. The azetidine nitrogen could also coordinate, potentially leading to interesting reactivity and selectivity.

Hypothetical Catalytic Cycle cluster_legend Legend M_L [M]-L Catalyst M_L_A [M]-L(A) M_L->M_L_A Oxidative Addition (A-X) M_L_A_B [M]-L(A)(B) M_L_A->M_L_A_B Transmetalation or Substrate Coordination (B) Product_ML Product-[M]-L M_L_A_B->Product_ML Reductive Elimination Product_ML->M_L Product Release L L = 2-Amino-4-(azetidin-1-yl)benzoic acid ligand M M = Transition Metal (e.g., Pd, Cu)

Caption: A hypothetical catalytic cycle involving a metal complex of the title compound.

B. As a Bifunctional Organocatalyst

The molecule contains both a Brønsted acid (carboxylic acid) and a Lewis base (amino group), making it a potential candidate for bifunctional organocatalysis. For example, in a Michael addition, the carboxylic acid could activate the electrophile while the amino group activates the nucleophile. The rigid backbone provided by the aromatic ring could enforce a specific spatial arrangement of the reacting partners, potentially leading to high stereoselectivity.

IV. Significance in Medicinal Chemistry and Drug Discovery

The incorporation of the azetidine ring is a well-established strategy in drug design to improve physicochemical properties such as solubility and metabolic stability, while also exploring new chemical space.[4][5] The azetidine moiety can act as a rigid spacer or a bioisosteric replacement for other groups, such as a t-butyl or phenyl group, with a lower lipophilicity.

Drug/Compound Therapeutic Area Role of Azetidine
AzelnidipineAntihypertensiveCalcium channel blocker
CobimetinibAnticancerMEK inhibitor
XimelagatranAnticoagulantDirect thrombin inhibitor

Table 2: Examples of approved drugs containing the azetidine scaffold.

The 2-Amino-4-(azetidin-1-yl)benzoic acid scaffold is a promising starting point for the synthesis of novel kinase inhibitors, GPCR modulators, and other biologically active molecules. The amino group can serve as an anchor for building pharmacophores, while the carboxylic acid can be used to attach solubilizing groups or to interact with basic residues in a protein binding pocket.

Conclusion and Future Outlook

The fusion of the azetidine ring with the benzoic acid core provides a class of building blocks with immense potential in organic synthesis and medicinal chemistry. While this guide has focused on the untapped potential of 2-Amino-4-(azetidin-1-yl)benzoic acid, the principles and protocols discussed are broadly applicable to other isomers and derivatives. The proposed synthetic route offers a clear path to accessing this novel compound, and the outlined applications in synthesis and catalysis are intended to inspire further investigation. As the demand for novel, three-dimensional molecular scaffolds continues to grow, it is certain that azetidinyl-substituted benzoic acids will play an increasingly important role in the development of new medicines and materials.

References

  • Kumar, R., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Available at: [Link]

  • Umesha, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available at: [Link]

  • Chinese Chemical Society. (2023). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Natural Medicines, 21(10), 801-811. Available at: [Link]

  • Iftikhar, K., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Google Patents. (1996). BENZOIC ACID DERIVATIVES, PROCESSES FOR THE PREPARATION THEREOF AND PHARMACEUTICAL AGENTS COMPRISING THE SAME AS ACTIVE INGREDIENT.
  • Paper Digest. Patent Details. Available at: [Link]

  • MDPI. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][6]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules, 31(709). Available at: [Link]

  • Arman, H. D., & Tiekink, E. R. T. (2013). 2-Amino-benzoic acid-4-[2-(pyridin-4-yl)eth-yl]pyridine (2/1). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1616. Available at: [Link]

  • PubChem. Piperidin-4-yl azetidine derivatives as JAK1 inhibitors - Patent US-9464088-B2. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6035-6086. Available at: [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 54. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing Novel Fluorescent Probes in Cell Monolayer Permeability Assays

A Guided Workflow Using 2-Amino-4-(azetidin-1-yl)benzoic acid as a Case Study Abstract The assessment of a drug candidate's ability to permeate cellular barriers is a cornerstone of preclinical drug development, directly...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guided Workflow Using 2-Amino-4-(azetidin-1-yl)benzoic acid as a Case Study

Abstract

The assessment of a drug candidate's ability to permeate cellular barriers is a cornerstone of preclinical drug development, directly impacting bioavailability and efficacy. In vitro models, such as the Caco-2 cell monolayer assay, are indispensable tools for predicting human intestinal absorption.[1][2][3] This guide provides a comprehensive framework for the characterization and application of novel fluorescent compounds in cell permeability assays, using the molecule 2-Amino-4-(azetidin-1-yl)benzoic acid as a working example. While standard assays often employ well-characterized probes like Lucifer Yellow to assess paracellular transport and monolayer integrity[4][5], the principles outlined here enable researchers to validate new chemical entities as probes for transcellular transport or as fluorescently-tagged drug surrogates. We detail the necessary pre-assay validation steps, a complete step-by-step protocol for a bidirectional Caco-2 permeability assay, and the subsequent data analysis required to determine key parameters such as the apparent permeability coefficient (Papp) and the efflux ratio (ER). This document is intended for researchers in pharmacology and drug discovery seeking to expand their toolkit of permeability probes and to rigorously validate their use in established cellular models.

Part 1: Scientific Principles & Probe Characterization

The Caco-2 Monolayer: A Model of the Intestinal Barrier

The Caco-2 cell line, derived from human colorectal adenocarcinoma, undergoes spontaneous differentiation in culture to form a polarized monolayer of enterocytes.[1][3] After approximately 21 days of culture on a semi-permeable filter support, these cells develop tight junctions and express brush border enzymes and transporter proteins (e.g., P-glycoprotein) characteristic of the small intestine.[2][6] This makes the Caco-2 model a robust and widely accepted system for studying drug absorption and the mechanisms that govern it.[1]

A self-validating Caco-2 assay relies on two key metrics of monolayer integrity:

  • Trans-Epithelial Electrical Resistance (TEER): A measure of the ionic conductance across the monolayer. High TEER values indicate the formation of tight, restrictive junctions between cells.

  • Paracellular Marker Permeability: The flux of a low-permeability, hydrophilic fluorescent dye like Lucifer Yellow is measured.[4] Low passage of this marker confirms that the primary barrier to transport is the cell layer itself, not gaps between cells.[1][5]

Principles of Permeation: Transcellular vs. Paracellular

Molecules cross the intestinal barrier via two primary routes:

  • Paracellular Pathway: Movement through the tight junctions between cells. This route is generally restricted to small, hydrophilic molecules.

  • Transcellular Pathway: Movement through the cells themselves, which involves passive diffusion across the apical and basolateral membranes or engagement with influx and efflux transporters. Lipophilicity and molecular structure are key determinants of passive transcellular diffusion.

The utility of a novel probe like 2-Amino-4-(azetidin-1-yl)benzoic acid lies in its potential to act as a tracer for the transcellular pathway, providing insights that complement data from paracellular markers.

Initial Characterization of 2-Amino-4-(azetidin-1-yl)benzoic acid as a Probe

Before its use in a cell-based assay, any novel fluorescent compound must be rigorously characterized. The structure of 2-Amino-4-(azetidin-1-yl)benzoic acid, containing an aminobenzoic acid core, suggests intrinsic fluorescent properties, as such structures are known fluorophores.[7] The azetidine ring is a four-membered heterocycle that can influence the molecule's physicochemical properties and biological activity.[8]

Table 1: Essential Pre-Assay Validation for a Novel Fluorescent Probe

ParameterObjectiveMethodology
Spectral Properties To determine the optimal excitation and emission wavelengths for detection.Perform a wavelength scan using a spectrofluorometer to identify the excitation and emission maxima (Ex/Em).
Solubility To ensure the compound remains dissolved in the assay buffer at the desired concentration.Prepare a saturated solution in the chosen transport buffer (e.g., HBSS). Determine the concentration by spectrophotometry or LC-MS.
Stability To confirm the compound does not degrade during the experiment.Incubate the probe in assay buffer at 37°C for the duration of the planned assay (e.g., 2 hours). Analyze for degradation products using HPLC or LC-MS.
Cytotoxicity To identify a non-toxic working concentration for the permeability assay.Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) on Caco-2 cells exposed to a range of probe concentrations for a period exceeding the assay duration.
pH Sensitivity To understand if pH changes between cellular compartments could affect fluorescence.Measure the fluorescence intensity of the probe in buffers of varying pH (e.g., pH 5.5 to 7.4).

Part 2: Detailed Experimental Protocols

This section outlines the complete workflow for assessing the permeability of 2-Amino-4-(azetidin-1-yl)benzoic acid across a Caco-2 cell monolayer.

Experimental Workflow Overview

G cluster_prep Phase 1: Monolayer Preparation cluster_validation Phase 2: Integrity Validation cluster_assay Phase 3: Permeability Assay cluster_analysis Phase 4: Analysis seed Seed Caco-2 Cells on Transwell® Inserts culture Culture for 21-28 Days seed->culture Differentiation teer Measure TEER culture->teer decision Integrity OK? teer->decision ly_assay Perform Lucifer Yellow Permeability Assay ly_assay->decision decision->seed No wash Wash Monolayers decision->wash Yes add_probe Add Probe to Donor Side (Apical or Basal) wash->add_probe incubate Incubate at 37°C (e.g., 2 hours) add_probe->incubate sample Collect Samples from Donor & Receiver Chambers incubate->sample measure Measure Fluorescence (Plate Reader) sample->measure calculate Calculate Papp & ER measure->calculate interpret Interpret Results calculate->interpret

Caption: Workflow for Caco-2 permeability assay.

Materials and Reagents
  • Cells: Caco-2 cells (ATCC® HTB-37™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Plates: 12- or 24-well Transwell® permeable supports (e.g., 0.4 µm pore size).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Test Compound: 2-Amino-4-(azetidin-1-yl)benzoic acid, dissolved in DMSO (stock) and diluted in Transport Buffer.

  • Control Compounds:

    • High Permeability: Propranolol

    • Low Permeability: Atenolol or Lucifer Yellow[4]

    • Efflux Substrate: Digoxin

  • Equipment: Cell culture incubator, laminar flow hood, TEER meter (e.g., Millicell® ERS-2), fluorescence microplate reader, orbital shaker.

Step-by-Step Methodology

Step 1: Caco-2 Monolayer Culture

  • Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at an optimal density (e.g., 6 x 10⁴ cells/cm²).

  • Add fresh culture medium to both the apical and basolateral (lower) chambers.

  • Culture the cells for 21-28 days at 37°C and 5% CO₂, changing the medium every 2-3 days.

Step 2: Monolayer Integrity Assessment

  • TEER Measurement:

    • Allow plates to equilibrate to room temperature for 30 minutes.

    • Using a TEER meter, place the electrodes in the apical and basolateral chambers of each well.

    • Record the resistance (Ω). To normalize, subtract the resistance of a blank insert and multiply by the surface area of the filter (Ω·cm²).

    • Acceptance Criterion: TEER values should be >250 Ω·cm² (this value can be lab-dependent).

  • Lucifer Yellow (LY) Assay:

    • Gently wash the monolayers twice with pre-warmed Transport Buffer.

    • Add Transport Buffer containing a known concentration of LY (e.g., 100 µM) to the apical chamber.

    • Add fresh Transport Buffer to the basolateral chamber.

    • Incubate for 1-2 hours at 37°C on an orbital shaker (e.g., 100 rpm).[4]

    • Collect a sample from the basolateral chamber and measure its fluorescence (e.g., Ex: 485 nm, Em: 535 nm).[4][5]

    • Acceptance Criterion: Papp of LY should be <1.0 x 10⁻⁶ cm/s.

Step 3: Bidirectional Permeability Assay

  • Gently aspirate the culture medium and wash the monolayers twice with pre-warmed Transport Buffer.

  • Apical to Basolateral (A→B) Transport:

    • Add the test solution (2-Amino-4-(azetidin-1-yl)benzoic acid and control compounds in Transport Buffer) to the apical chambers.

    • Add fresh Transport Buffer to the corresponding basolateral chambers.

  • Basolateral to Apical (B→A) Transport:

    • Add fresh Transport Buffer to the apical chambers.

    • Add the test solution to the basolateral chambers.

  • At time zero (T₀), take a small sample from each donor chamber to confirm the initial concentration (C₀).

  • Incubate the plates for a defined period (e.g., 90-120 minutes) at 37°C on an orbital shaker.[9]

  • At the end of the incubation period, collect samples from both the apical and basolateral chambers for analysis.

Step 4: Quantification and Analysis

  • Prepare a standard curve of 2-Amino-4-(azetidin-1-yl)benzoic acid in Transport Buffer.

  • Transfer collected samples to a suitable microplate (e.g., black, clear-bottom 96-well plate).

  • Measure the fluorescence intensity using the pre-determined optimal excitation and emission wavelengths.

  • Convert fluorescence readings to concentrations using the standard curve.

Part 3: Data Analysis and Interpretation

Calculation of Apparent Permeability (Papp)

The Papp coefficient is a quantitative measure of permeability. It is calculated using the following equation[10][11]:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s). This can be simplified to (Vᵣ * Cᵣ) / Δt.

  • Vᵣ is the volume in the receiver chamber (mL).

  • Cᵣ is the concentration of the compound in the receiver chamber at the end of the incubation.

  • Δt is the total incubation time (s).

  • A is the surface area of the permeable membrane (cm²).

  • C₀ is the initial concentration of the compound in the donor chamber (mol/mL).

Calculation of Efflux Ratio (ER)

The ER is used to determine if a compound is a substrate for efflux transporters like P-glycoprotein.[12] An ER significantly greater than 1 suggests active efflux from the basolateral to the apical side.

ER = Papp (B→A) / Papp (A→B)

Data Interpretation

The combination of Papp and ER values allows for the classification of a compound's permeability profile.

G start Begin Analysis papp_check Papp (A→B) Value start->papp_check high_papp High Permeability (e.g., >10 x 10⁻⁶ cm/s) papp_check->high_papp High low_papp Low Permeability (e.g., <2 x 10⁻⁶ cm/s) papp_check->low_papp Low er_check Efflux Ratio (ER) high_papp->er_check poor Poor Absorption low_papp->poor passive High Passive Permeability er_check->passive ER ≈ 1 efflux Substrate of Efflux Transporter er_check->efflux ER > 2

Caption: Logic diagram for interpreting permeability data.

Table 2: Representative Data and Interpretation

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Atenolol (Low Perm Control)0.50.61.2Low Passive Permeability
Propranolol (High Perm Control)25.023.50.94High Passive Permeability
Digoxin (Efflux Control)1.515.010.0P-gp Efflux Substrate
Test Compound X 17.016.50.97High Passive Permeability
Test Compound Y 2.012.06.0Potential Efflux Substrate

References

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). National Center for Biotechnology Information. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. (2021). PubMed. [Link]

  • Microfluidic assay for the on-chip electrochemical measurement of cell monolayer permeability. RSC Publishing. [Link]

  • A rapid cell membrane permeability test using fluorescent dyes and flow cytometry. PubMed. [Link]

  • Lucifer Yellow permeability assay. (2021). Bio-protocol. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. (2022). ACS Publications. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. National Center for Biotechnology Information. [Link]

  • Review: Fluorescent probes for living cells. Wiley Online Library. [Link]

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. (2019). The Royal Society of Chemistry. [Link]

  • Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein. (2021). ResearchGate. [Link]

  • Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. (2018). ACS Publications. [Link]

  • Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. PubMed. [Link]

  • Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. (2024). National Center for Biotechnology Information. [Link]

  • Effects of amino acid modifications on the permeability of the pentameric sarcolipin channel. (2021). PubMed. [Link]

  • Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability. Wiley Online Library. [Link]

  • Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. (2023). MDPI. [Link]

  • Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University. [Link]

  • Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. (2023). MDPI. [Link]

  • Advanced drug permeability & transporter assays. Nuvisan. [Link]

  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024). MDPI. [Link]

Sources

Method

Application Note: Conjugation Techniques for 2-Amino-4-(azetidin-1-yl)benzoic Acid in Peptide Synthesis

Executive Summary The development of highly sensitive, Fluorescence Resonance Energy Transfer (FRET)-based peptide probes relies heavily on the photophysical properties of the incorporated fluorophores. Traditionally, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly sensitive, Fluorescence Resonance Energy Transfer (FRET)-based peptide probes relies heavily on the photophysical properties of the incorporated fluorophores. Traditionally, the 2-aminobenzoyl (Abz) group—derived from anthranilic acid—has been a staple fluorescent donor in protease assays due to its small size and favorable Stokes shift[1]. However, traditional dialkylamino-substituted fluorophores often suffer from suboptimal quantum yields in aqueous environments.

This application note details the structural advantages, chemical causality, and optimal solid-phase peptide synthesis (SPPS) conjugation strategies for 2-Amino-4-(azetidin-1-yl)benzoic acid (Az-Abz) . By replacing standard dialkylamino donors with a rigid four-membered azetidine ring, Az-Abz delivers vastly superior brightness and photostability, making it an elite building block for next-generation biochemical assays[2].

Scientific Rationale: The "Azetidine Effect"

To understand why Az-Abz outperforms traditional Abz derivatives, one must examine the non-radiative decay pathways of excited fluorophores. In standard N,N-dialkylamino aromatic systems, the absorption of a photon excites the molecule, but this energy is frequently lost as heat through a process known as Twisted Intramolecular Charge Transfer (TICT) . During TICT, the C-N bond between the aromatic ring and the amino group rotates, quenching the fluorescence[2].

By incorporating the nitrogen atom into a strained, four-membered azetidine ring, this C-N bond rotation is sterically and electronically restricted. The suppression of the TICT state forces the molecule to relax via radiative decay, effectively doubling the quantum yield and significantly enhancing photostability[2].

TICT_Suppression cluster_0 Standard Dialkylamino (e.g., NMe2) cluster_1 Azetidine Substitution (Az-Abz) A1 Excited State (S1) A2 C-N Bond Rotation (TICT State) A1->A2 Electron Transfer A3 Non-Radiative Decay (Low Quantum Yield) A2->A3 Energy Loss (Heat) B1 Excited State (S1) B2 Rigid Azetidine Ring (Rotation Blocked) B1->B2 Structural Rigidity B3 Radiative Decay (High Quantum Yield) B2->B3 Fluorescence Emission

Mechanism of TICT suppression by azetidine substitution, enhancing fluorescence quantum yield.

Conjugation Strategies & Chemical Causality

Conjugating Az-Abz presents unique chemical challenges compared to standard Fmoc-amino acids.

Electrophilicity and Steric Hindrance

The azetidine ring at the 4-position acts as a strong electron-donating group. While this is responsible for the exceptional fluorescence, it also increases the electron density of the aromatic ring, which in turn reduces the electrophilicity of the activated carboxylic acid at the 1-position. Consequently, weaker coupling reagents like DIC/HOBt often result in incomplete couplings and deletion sequences. Causality-Driven Choice: We mandate the use of highly reactive uronium salts (e.g., HATU) paired with HOAt or strong additive systems like DIC/OxymaPure to overcome this electronic deactivation.

Chain Extension Limitations

The 2-amino group of anthranilic acid derivatives is a weakly nucleophilic aromatic amine. Extending a peptide chain from this 2-amino group is notoriously sluggish and prone to failure. Therefore, Az-Abz should be utilized exclusively as an N-terminal capping fluorophore or conjugated to the side-chain of a diamino acid (e.g., the ϵ -amino group of Lysine)[3].

FRET Pairing

For optimal assay design, Az-Abz acts as the donor. It must be paired with an appropriate quencher. Because the azetidine substitution induces a slight bathochromic (red) shift in emission compared to standard Abz, quenchers like 2,4-dinitrophenyl (Dnp) or 3-nitro-tyrosine (Tyr(NO 2​ )) provide excellent spectral overlap for efficient quenching[1][3].

Table 1: Photophysical Comparison
Property2-Aminobenzoic Acid (Abz)2-Amino-4-(azetidin-1-yl)benzoic Acid (Az-Abz)
Excitation Max ( λex​ ) ~320 nm~340 nm (Red-shifted)
Emission Max ( λem​ ) ~420 nm~440 nm
Quantum Yield ( Φ ) ~0.20 - 0.30> 0.60 (Enhanced)
Photostability ModerateExcellent
Primary Quencher Pairing Dnp, Tyr(NO 2​ ), EDDNPDnp, Tyr(NO 2​ ), Dabcyl

Experimental Protocols

The following self-validating protocol details the N-terminal conjugation of Boc-protected Az-Abz (or free Az-Abz if no further synthesis is required) to a resin-bound peptide.

Table 2: Coupling Reagent Efficacy for Az-Abz
Reagent SystemEquivalentsSolventReaction TimeEfficacy / Causality
DIC / HOBt 3.0 eqDMF4 - 6 hoursLow. Insufficient activation for electron-rich aromatic carboxylic acids.
DIC / OxymaPure 3.0 eqDMF2 - 3 hoursHigh. Excellent balance of reactivity; avoids uronium-based guanidinylation side-reactions.
HATU / DIEA 2.9 eq / 6.0 eqDMF1 - 2 hoursVery High. Optimal for sterically hindered and electronically deactivated unnatural amino acids.
Protocol: Solid-Phase Conjugation of Az-Abz

Step 1: Resin Preparation and Fmoc Deprotection

  • Swell the resin-bound peptide (e.g., 0.1 mmol scale, Rink Amide resin) in Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Step 2: Pre-Activation of Az-Abz

  • In a clean glass vial, dissolve 3.0 equivalents (0.3 mmol) of Az-Abz and 2.9 equivalents (0.29 mmol) of HATU in a minimal volume of anhydrous DMF.

  • Add 6.0 equivalents (0.6 mmol) of N,N-Diisopropylethylamine (DIEA).

  • Vortex the mixture for 2 minutes. Mechanistic Note: The slight under-stoichiometry of HATU prevents the capping of the peptide's free amine by unreacted uronium species (guanidinylation).

Step 3: Coupling Reaction

  • Add the pre-activated Az-Abz solution to the resin.

  • Agitate gently at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 4: Validation (Kaiser Test)

  • Perform a Kaiser (ninhydrin) test on a few resin beads.

  • Self-Validation Check: A yellow/colorless bead indicates successful, complete coupling. A blue bead indicates unreacted primary amines. If blue, repeat Steps 2 and 3.

Step 5: Cleavage and Global Deprotection Critical Note: The electron-rich azetidinyl-benzene ring is highly susceptible to electrophilic aromatic substitution by carbocations generated during global deprotection.

  • Prepare a specialized cleavage cocktail (Reagent K variant): 92.5% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water, and 2.5% Ethanedithiol (EDT).

  • Treat the resin with the cleavage cocktail for 2.5 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Verify the mass and purity via LC-MS prior to assay implementation.

SPPS_Workflow N1 1. Resin-Bound Peptide (Fmoc Deprotected) N3 3. Coupling Reaction (2 hours, RT) N1->N3 N2 2. Pre-Activation of Az-Abz (HATU / DIEA in DMF) N2->N3 Active Ester N4 4. Washing & Kaiser Test (Verify Coupling) N3->N4 N4->N3 If Positive (Blue) - Re-couple N5 5. TFA Cleavage & Global Deprotection N4->N5 If Negative (Yellow) N6 6. HPLC Purification & LC-MS Verification N5->N6

Step-by-step solid-phase peptide synthesis (SPPS) workflow for Az-Abz conjugation.

References

  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244-250. [2]

  • LifeTein. (2026). Abz Fluorescent Labeling in Peptides. LifeTein Peptide Synthesis. [1]

  • Ali, M. H., Peisach, E., Allen, K. N., & Imperiali, B. (2001). Oligomerization of Uniquely Folded Mini-Protein Motifs: Development of a Homotrimeric ββα Peptide. Journal of the American Chemical Society, 123(41), 1002-1003. [3]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-Amino-4-(azetidin-1-yl)benzoic acid precipitation in aqueous buffers

Technical Support Center: 2-Amino-4-(azetidin-1-yl)benzoic Acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-Amino-4-(azetidin-1-yl)benzoic acid. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Amino-4-(azetidin-1-yl)benzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Amino-4-(azetidin-1-yl)benzoic acid. This document, prepared by our team of application scientists, provides in-depth troubleshooting for a common challenge encountered during experimental work: the precipitation of this compound in aqueous buffer systems. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility issues, ensuring the integrity and success of your research.

Section 1: Understanding the Molecule's Behavior

A fundamental understanding of the physicochemical properties of 2-Amino-4-(azetidin-1-yl)benzoic acid is the first step in troubleshooting. Its structure dictates its behavior in solution.

FAQ 1: What are the key properties of 2-Amino-4-(azetidin-1-yl)benzoic acid that cause it to precipitate?

The structure of 2-Amino-4-(azetidin-1-yl)benzoic acid contains both a weakly acidic carboxylic acid group and a weakly basic amino group. This makes it an amphoteric, zwitterionic compound.

  • Zwitterionic Nature : In an aqueous solution, the molecule can exist as a zwitterion—a neutral molecule with both a positive and a negative electrical charge. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. Solubility is typically at its minimum at or near the pI because the strong electrostatic interactions between the zwitterions lead to the formation of a stable crystal lattice, promoting precipitation.

  • pH-Dependent Solubility : The solubility of this compound is highly dependent on the pH of the buffer.[1][2]

    • In acidic conditions (low pH) , the amino group is protonated (-NH3+), and the molecule carries a net positive charge.

    • In alkaline conditions (high pH) , the carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge.[2] In both acidic and alkaline conditions, the charged species are more polar and interact more favorably with water, leading to significantly higher solubility compared to the zwitterionic state.[3][4]

Diagram: pH-Dependent Ionization States

The following diagram illustrates how the charge of 2-Amino-4-(azetidin-1-yl)benzoic acid changes with the pH of the solution, directly impacting its solubility.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) node_low Cationic Form (High Solubility) COOH (Protonated) NH3+ (Protonated) node_pi Zwitterionic Form (LOWEST SOLUBILITY) COO- (Deprotonated) NH3+ (Protonated) node_low->node_pi  Add Base (OH⁻)   node_pi->node_low  Add Acid (H⁺)   node_high Anionic Form (High Solubility) COO- (Deprotonated) NH (Neutral) node_pi->node_high  Add Base (OH⁻)   node_high->node_pi  Add Acid (H⁺)  

Caption: Ionization states of the molecule at different pH values.

Section 2: Troubleshooting Common Precipitation Scenarios

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

FAQ 2: My compound precipitated immediately when I added it to my phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?

Precipitation in a standard physiological buffer like PBS (pH 7.4) is a classic sign that you are working too close to the compound's isoelectric point (pI). While the exact pI of 2-Amino-4-(azetidin-1-yl)benzoic acid is not widely published, for similar aminobenzoic acids, it often falls within the neutral pH range. At this pH, the molecule is in its least soluble zwitterionic form.

Immediate Action:

  • Do not heat the solution: Heating can often make precipitation worse for some buffer systems and may degrade the compound.[5]

  • Adjust the pH: The most effective strategy is to shift the pH of your buffer away from the pI.

    • Acidic Route: Lower the pH to 2-3 units below the estimated pI (e.g., pH 4.0-5.0).

    • Alkaline Route: Raise the pH to 2-3 units above the estimated pI (e.g., pH 9.0-10.0). The choice depends on the stability of your compound and the requirements of your downstream experiment.

FAQ 3: How can I systematically determine the optimal pH for solubilizing my compound?

Performing a pH-solubility profile is the most reliable method. This experiment will reveal the pH range where your compound is most soluble and help you identify its approximate pI.

Core Concept: You will create a series of small-volume buffer solutions across a wide pH range (e.g., pH 2 to 10). You will then add an excess of your compound to each, allow them to equilibrate, and measure the concentration of the dissolved compound in the supernatant. The detailed methodology is provided in Protocol 1 .

FAQ 4: The compound dissolves initially but then precipitates over several hours or after refrigeration. What's happening?

This phenomenon, known as "crashing out," can be due to several factors:

  • Supersaturation: You may have created a kinetically trapped supersaturated solution. This is an unstable state where the concentration of the dissolved compound is higher than its thermodynamic equilibrium solubility. Over time, the system equilibrates, and the excess compound precipitates. This is common when dissolving a compound in a small amount of organic solvent before diluting it into an aqueous buffer.

  • Temperature Effects: Solubility is often temperature-dependent. If you dissolved the compound at room temperature and then refrigerated it, the solubility likely decreased at the lower temperature, causing precipitation. Always check for precipitation after changing storage temperatures.

  • Buffer Instability: Some buffer components, particularly phosphates, can have lower solubility at colder temperatures, which can sometimes co-precipitate with your compound.[5]

Solutions:

  • Work at a concentration that is known to be well below the saturation point for your chosen pH and temperature.

  • If you must use a supersaturated solution, use it immediately after preparation.

  • Consider alternative buffer systems like citrate or acetate, which can be more robust against temperature-induced pH shifts.[6]

FAQ 5: Can I use co-solvents to improve solubility?

Yes, co-solvents can be an effective strategy, but they must be used judiciously.

  • Recommended Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often used to create a concentrated stock solution.[7]

  • Procedure: First, dissolve the compound in a minimal amount of the organic solvent (e.g., DMSO). Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.

  • Critical Caveat: Be mindful of the final percentage of the organic solvent in your aqueous solution. High concentrations can disrupt your biological system (e.g., denature proteins, affect cell viability). A final concentration of <1% DMSO is generally recommended for cell-based assays. Always run a vehicle control (buffer with the same percentage of co-solvent but without the compound) in your experiments.

Section 3: Protocols and Methodologies

Protocol 1: Step-by-Step Guide to Performing a pH-Solubility Profile

This protocol will determine the aqueous solubility of 2-Amino-4-(azetidin-1-yl)benzoic acid as a function of pH.

Materials:

  • 2-Amino-4-(azetidin-1-yl)benzoic acid (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • Calibrated pH meter

  • Vortex mixer and/or shaker incubator

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Buffer Preparation: Prepare a set of buffers at various pH points (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Add Excess Compound: In separate vials, add an excess amount of the solid compound to a fixed volume of each buffer (e.g., 5-10 mg to 1 mL of buffer). The goal is to have undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the solution to reach equilibrium solubility.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is crucial to avoid artificially high readings.

  • Quantification:

    • Create a standard curve of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Dilute your filtered samples into the linear range of the standard curve.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Data Plotting: Plot solubility (e.g., in µg/mL) on the y-axis versus pH on the x-axis. The resulting curve will clearly show the pH of minimum and maximum solubility.

Troubleshooting Workflow Diagram

If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.

G start Precipitation Observed check_ph What is the buffer pH? start->check_ph ph_neutral Near Neutral (6-8) check_ph->ph_neutral ph_extreme Acidic (<5) or Alkaline (>9) check_ph->ph_extreme cause_pi Likely Cause: Working near Isoelectric Point (pI). Compound is least soluble. ph_neutral->cause_pi check_conc What is the concentration? ph_extreme->check_conc solution_ph Solution: Adjust pH to >2 units away from pI. (e.g., <5 or >9) cause_pi->solution_ph final_solution Stable Solution Achieved solution_ph->final_solution conc_high High Concentration or Precipitation over time check_conc->conc_high cause_super Likely Cause: Exceeded equilibrium solubility. (Supersaturation) conc_high->cause_super solution_conc Solution: 1. Lower the concentration. 2. Use co-solvents (e.g., <1% DMSO). 3. Use solution immediately. cause_super->solution_conc solution_conc->final_solution

Caption: A decision tree for troubleshooting precipitation issues.

Section 4: Data Reference Tables

While specific experimental data for 2-Amino-4-(azetidin-1-yl)benzoic acid is limited in public literature, the following table provides a plausible example of what a pH-solubility profile might look like, based on the behavior of similar zwitterionic compounds.

Table 1: Example pH-Solubility Profile for a Zwitterionic Aminobenzoic Acid

Buffer pHRelative Solubility (%)Dominant SpeciesRationale
2.095%CationicAmino group is fully protonated, increasing polarity.
4.060%Cationic / ZwitterionicApproaching the pI from the acidic side.
6.010%ZwitterionicNear the isoelectric point (pI), minimum solubility.
7.45%ZwitterionicVery low solubility, common point of failure.
9.075%Anionic / ZwitterionicMoving away from pI, carboxyl group is deprotonated.
10.0100%AnionicCarboxyl group is fully deprotonated, increasing polarity.

References

  • Thakuria, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]

  • Avdeef, A., et al. (2000). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Sun, C.C., et al. (2022). Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. PubMed. Available at: [Link]

  • Roche, E.S., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Thakuria, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Academia.edu. Available at: [Link]

  • Chemistry Stack Exchange User Community. (2017). Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange. Available at: [Link]

  • Reddit r/labrats Community. (2022). Buffer keeps precipitating. Any advice why?. Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 2-Amino-4-(azetidin-1-yl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the specific chromatographic bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the specific chromatographic bottlenecks associated with highly polar, amphoteric small molecules.

Purifying 2-Amino-4-(azetidin-1-yl)benzoic acid presents a distinct set of challenges. This molecule features a carboxylic acid (pKa ~2–4), an aniline-type primary amine (pKa ~2–5), and an azetidine ring (a highly basic tertiary amine, pKa ~8–10). At neutral pH, it exists primarily as a zwitterion. This multi-ionizable character leads to irreversible adsorption on standard normal-phase silica and severe peak broadening on reversed-phase columns if the chemical environment is not strictly controlled [1].

This guide provides field-proven, self-validating protocols to ensure high-purity recovery of your target compound.

Diagnostic Troubleshooting & FAQs

Q1: My crude mixture is stuck on the normal-phase silica column. Even with a highly polar gradient (20% Methanol in DCM), the compound streaks and fails to elute. What is the mechanistic cause? A1: You are experiencing classical acid-base irreversible adsorption. Bare silica is a Brønsted acid containing active silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. The highly basic azetidine nitrogen in your molecule becomes protonated and forms strong, non-reversible electrostatic interactions with the ionized silanols [2]. Furthermore, the zwitterionic nature of the compound makes it virtually insoluble in standard normal-phase solvent systems. Actionable Fix: Abandon normal-phase silica. Water-soluble, ionizable compounds must be purified using Reversed-Phase (RP-C18) flash chromatography [2].

Q2: I switched to a C18 Reversed-Phase column, but the compound elutes near the void volume and the peak is extremely broad/split. How do I improve retention and peak shape? A2: Peak broadening and poor retention in RP chromatography occur when a molecule exists in multiple ionization states simultaneously (an equilibrium between protonated, deprotonated, and zwitterionic forms) during the run. To fix this, you must lock the molecule into a single ionization state [1]. Actionable Fix: Add a volatile acidic modifier to your mobile phase. Using 0.1% to 0.5% Trifluoroacetic acid (TFA) in both your aqueous and organic mobile phases will fully protonate the azetidine and carboxylic acid [3]. TFA also acts as an ion-pairing agent; the lipophilic trifluoroacetate counter-ion pairs with the protonated azetidine, significantly increasing the complex's hydrophobicity and driving retention on the C18 stationary phase [3].

Q3: My crude compound is only soluble in strong solvents like DMSO or DMF. When I liquid-load this onto the C18 column, the chromatography is ruined. What is the alternative? A3: Strong injection solvents like DMSO disrupt the partitioning equilibrium at the head of the column. Because DMSO is highly polar and viscous, it acts as a localized mobile phase, dragging your compound down the column before the gradient even begins, resulting in fronting and loss of resolution [4]. Actionable Fix: You must utilize a Dry Loading technique. Dissolve the crude in a minimum volume of DMSO, mix it with a solid support (such as Celite or C18-functionalized silica), and remove the solvent entirely under high vacuum before loading it into a solid load cartridge [4].

Mechanistic Workflows & Visualizations

To successfully purify this compound, your workflow must account for its solubility and ionization state. The decision tree below outlines the optimal path for method development.

G Start Crude 2-Amino-4-(azetidin-1-yl) benzoic acid Solubility Soluble in weak solvents (e.g., Water/MeCN)? Start->Solubility LiquidLoad Liquid Loading (Aqueous/Organic) Solubility->LiquidLoad Yes DryLoad Dry Loading (Mix with C18/Celite, dry in vacuo) Solubility->DryLoad No (DMSO/DMF needed) Phase Select Stationary Phase LiquidLoad->Phase DryLoad->Phase C18 Reversed-Phase (C18) *Recommended* Phase->C18 Silica Normal-Phase (Silica) *Not Recommended* Phase->Silica High risk of streaking Modifier Select Mobile Phase Modifier C18->Modifier Acidic 0.1%-0.5% TFA (Ion-Pairing & Protonation) Modifier->Acidic Best Peak Shape Buffer 10 mM Ammonium Formate (Maintains Zwitterion) Modifier->Buffer Alternative

Caption: Diagnostic Decision Tree for Zwitterionic Flash Chromatography Purification.

The choice of mobile phase modifier directly dictates the ionization state of the molecule, which in turn dictates its behavior on the column.

Mechanism LowPH Low pH (< 3) 0.1% TFA State1 Cationic Form -COOH (Neutral) Azetidinium+ (Protonated) LowPH->State1 NeutralPH Neutral pH (~ 7) No Modifier State2 Zwitterionic Form -COO- (Anionic) Azetidinium+ (Protonated) NeutralPH->State2 HighPH High pH (> 10) 0.1% NH4OH State3 Anionic Form -COO- (Anionic) Azetidine (Neutral) HighPH->State3 Ret1 Predictable RP Retention Sharp Peaks (Ion-Paired) State1->Ret1 Ret2 Mixed-Mode Partitioning Broad/Split Peaks State2->Ret2 Ret3 Poor RP Retention Elutes in Void Volume State3->Ret3

Caption: Impact of pH on Ionization State and Chromatographic Retention.

Quantitative Data: Mobile Phase Optimization

The following table synthesizes expected chromatographic outcomes based on empirical data for zwitterionic amino-acid derivatives under various flash chromatography conditions.

Stationary PhaseMobile Phase AMobile Phase BModifier / BufferExpected Retention Factor ( k′ )Peak ShapeRecovery
Bare Silica DichloromethaneMethanolNoneN/A (Irreversible)Severe Streaking< 10%
Bare Silica DichloromethaneMethanol1% NH₄OH0.2 - 0.5Tailing / Broad40 - 60%
C18 (RP) WaterAcetonitrileNone0.5 - 1.0Split / Fronting70 - 80%
C18 (RP) WaterAcetonitrile10 mM NH₄Formate1.5 - 2.5Acceptable> 85%
C18 (RP) WaterAcetonitrile0.1% - 0.5% TFA 3.0 - 5.0 Sharp / Symmetrical > 95%

Step-by-Step Experimental Protocol: Reversed-Phase Purification

This self-validating protocol utilizes dry loading and an acidified reversed-phase gradient to isolate 2-Amino-4-(azetidin-1-yl)benzoic acid.

Phase 1: Sample Preparation (Dry Loading)

  • Weigh the crude 2-Amino-4-(azetidin-1-yl)benzoic acid (e.g., 500 mg).

  • Dissolve the crude material in the absolute minimum volume of DMSO or DMF (approx. 1-2 mL) until a clear solution is achieved.

  • Add a mass of C18-functionalized silica gel (or Celite) equal to 3 to 4 times the mass of your crude compound (1.5 g - 2.0 g) to the flask.

  • Evaporate the solvent completely using a rotary evaporator equipped with a high-vacuum pump (or a lyophilizer) until a free-flowing powder is obtained. Critical Check: If the powder clumps, residual DMSO remains. Do not proceed until completely dry [4].

  • Pack the dry powder into an empty solid-load cartridge and cap it securely.

Phase 2: Column Equilibration

  • Attach a high-performance C18 flash cartridge (e.g., 30g - 50g size for 500 mg crude) to your automated flash system.

  • Prepare Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Flush the column with 3 to 5 Column Volumes (CV) of 5% B to equilibrate the stationary phase and saturate it with the ion-pairing agent.

Phase 3: Gradient Elution

  • Attach the solid-load cartridge in-line ahead of the main C18 column.

  • Run the following shallow gradient to maximize resolution:

    • 0 - 2 CV: Hold at 5% B (Washes away highly polar impurities and residual salts).

    • 2 - 12 CV: Linear gradient from 5% B to 40% B.

    • 12 - 14 CV: Hold at 40% B.

    • 14 - 16 CV: Flush at 100% B.

  • Monitor UV absorbance at 254 nm and 280 nm (the conjugated aromatic system will absorb strongly here).

Phase 4: Post-Processing

  • Pool the fractions containing the pure product.

  • Because the fractions contain water, acetonitrile, and TFA, the most efficient recovery method is lyophilization (freeze-drying). This will sublimate the water, organic solvent, and the volatile TFA, leaving behind the pure target compound as a TFA salt.

  • Note: If the freebase/zwitterion is strictly required for downstream assays, pass the reconstituted product through a weak anion exchange (WAX) SPE cartridge or neutralize carefully with a volatile base (e.g., ammonium hydroxide) prior to a final lyophilization step.

References

  • Bickler, B. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Available at:[Link]

  • Bickler, B. (2023). Purifying ionic compounds by flash column chromatography. Biotage. Available at:[Link]

  • Biotage. (2023). Getting started with Flash Chromatography for peptide purification - Tips and Tricks. Biotage. Available at:[Link]

  • Biotage. (n.d.). Successful flash chromatography. Biotage. Available at:[Link]

Troubleshooting

Minimizing off-target binding of 2-Amino-4-(azetidin-1-yl)benzoic acid in screening assays

Part 1: Frequently Asked Questions (FAQs) This section addresses common initial questions regarding off-target effects and their implications for your research with AZ-41B. Q1: What is AZ-41B and what are its potential l...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding off-target effects and their implications for your research with AZ-41B.

Q1: What is AZ-41B and what are its potential liabilities in screening?

AZ-41B is a novel small molecule inhibitor under investigation. Its chemical structure, featuring an azetidine-substituted aminobenzoic acid, presents a moderate degree of sp3 character, which is generally favorable for selectivity.[1] However, like any small molecule, it is not immune to off-target binding, which can arise from several factors including its physicochemical properties. One area of concern is the potential for non-specific interactions driven by its aromatic core and hydrogen bonding capabilities.

Q2: What are Pan-Assay Interference Compounds (PAINS) and could AZ-41B be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as "hits" in many different high-throughput screening (HTS) assays, often due to non-specific mechanisms rather than true, selective inhibition of a target.[2][3] These mechanisms can include compound aggregation, reactivity, or interference with the assay technology itself.[4][5] While the core scaffold of AZ-41B is not a classic PAINS motif, it is crucial to experimentally rule out PAINS-like behavior, as any compound can exhibit such properties under certain assay conditions.[3][6]

Q3: What is the fundamental difference between specific and non-specific binding?

  • Specific Binding refers to the intended interaction of AZ-41B with its biological target. This binding is typically saturable, high-affinity, and leads to a measurable, dose-dependent biological effect that can be competed away by other molecules that bind to the same site.

  • Non-specific Binding involves the interaction of AZ-41B with other proteins, lipids, or even the plastic of the assay plate.[7] These interactions are usually low-affinity, not easily saturable, and are driven by general physicochemical properties like hydrophobicity or charge.[8] They are a primary source of false-positive results in screening campaigns.[9]

Q4: How can my assay buffer composition contribute to off-target effects?

The composition of your assay buffer is critical. The absence of certain additives can exacerbate non-specific binding. For instance, without a "carrier protein" like Bovine Serum Albumin (BSA) or a non-ionic detergent like Triton X-100 or Tween-20, hydrophobic compounds may stick to plate wells or non-specifically interact with proteins in the assay.[7][8] Similarly, incorrect pH or salt concentrations can promote unwanted charge-based interactions.[7][8]

Part 2: Troubleshooting Guide: From Primary Hit to Validated Lead

This section is designed to help you diagnose and solve specific issues you may encounter during your screening cascade with AZ-41B.

Issue 1: High Hit Rate and Poor Reproducibility in My Primary Biochemical Screen

A high hit rate, especially with poor dose-response curves, is a red flag for assay artifacts. The two most common culprits are compound aggregation and non-specific protein binding.

Hypothesis A: Compound Aggregation

At higher concentrations, some small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[10][11] This is a classic mechanism for false positives in HTS.[12]

  • Solution: Detergent-Based Counter-Screen. A key diagnostic test is to measure the activity of AZ-41B in the presence and absence of a non-ionic detergent.[10] True, specific inhibitors will generally show consistent potency, while aggregate-based inhibition will be significantly weakened or eliminated by the detergent, which disrupts the aggregates.[10][12]

cluster_0 No Detergent cluster_1 With Detergent (e.g., 0.01% Triton X-100) AZ-41B_mono AZ-41B Monomer AZ-41B_agg AZ-41B Aggregate AZ-41B_mono->AZ-41B_agg High Concentration Inhibition False-Positive Inhibition AZ-41B_agg->Inhibition Enzyme Target Enzyme Enzyme->Inhibition AZ-41B_mono_d AZ-41B Monomer NoAgg No Aggregation AZ-41B_mono_d->NoAgg Detergent Detergent Micelles Detergent->NoAgg

Caption: Workflow for identifying compound aggregators.

Hypothesis B: Non-Specific Protein Binding

AZ-41B may be binding to surfaces of the assay plate or to the target protein outside of the active site.

  • Solution: Optimize Blocking Agents and Detergents. Including additives in your assay buffer is a standard and effective way to mitigate this issue.[7][13]

    • Bovine Serum Albumin (BSA): Acts as a carrier protein, saturating non-specific binding sites on plasticware and other proteins.[7][11] A typical starting concentration is 0.1 mg/mL.[11]

    • Non-ionic Detergents (e.g., Triton X-100, Tween-20): These disrupt weak, non-specific hydrophobic interactions.[8] It's crucial to use them at concentrations above their Critical Micelle Concentration (CMC) but without denaturing your target protein.[11]

AdditiveTypical Concentration RangePrimary Mechanism of Action
BSA 0.01 - 1 mg/mLBlocks non-specific binding to surfaces.[7][11]
Triton X-100 0.005% - 0.1% (v/v)Disrupts hydrophobic interactions; prevents aggregation.[11][12]
Tween-20 0.005% - 0.1% (v/v)Disrupts hydrophobic interactions; often milder than Triton X-100.[8]
Issue 2: Potent in Biochemical Assay, Inactive in Cell-Based Assay

This is a common and important hurdle in drug discovery. It often indicates that while the compound can engage its target in a clean in vitro system, it fails to do so in the more complex environment of a living cell.

Hypothesis A: Poor Membrane Permeability or Active Efflux

The compound may not be able to cross the cell membrane to reach its intracellular target, or it may be actively pumped out by efflux transporters.

  • Solution: Run Orthogonal Assays.

    • Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

    • Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that AZ-41B is binding to its intended target inside intact cells.[14]

Hypothesis B: Off-Target Effects in the Cellular Context

The compound may be binding to other cellular components, or it may be rapidly metabolized into an inactive form.

  • Solution: Use a Target-Null Cell Line Counter-Screen. The most definitive way to prove on-target cellular activity is to test AZ-41B in a cell line where the target gene has been knocked out (e.g., using CRISPR/Cas9).[15][16] If the compound's effect disappears in the knockout cell line, it strongly validates that the activity is on-target.

Biochem_Active Potent in Biochemical Assay Cell_Inactive Inactive in Cell-Based Assay Biochem_Active->Cell_Inactive Decision1 Is the target intracellular? Cell_Inactive->Decision1 Permeability Perform Permeability Assay (e.g., PAMPA) Decision1->Permeability Yes Target_Engagement Perform Target Engagement Assay (e.g., CETSA) Decision1->Target_Engagement No (e.g., extracellular target) Efflux Test with Efflux Pump Inhibitors Permeability->Efflux Permeability OK Permeability->Target_Engagement Permeability Poor Efflux->Target_Engagement Efflux Not an Issue Counter_Screen Perform Target-Null Counter-Screen Target_Engagement->Counter_Screen Target Engagement Confirmed

Caption: Decision tree for biochemical vs. cellular discrepancies.

Issue 3: AZ-41B Shows Target-Independent Cytotoxicity

If AZ-41B is causing cell death even in target-null cells, it points to a general cytotoxic mechanism. This is a serious liability that must be investigated.

  • Solution: Profile Against a Cytotoxicity Panel. Test the compound against a panel of cell lines to determine its therapeutic window. Concurrently, run assays to pinpoint the mechanism.

    • Mitochondrial Toxicity Assays: Assess effects on mitochondrial membrane potential.

    • hERG Channel Assay: Test for inhibition of the hERG potassium channel, a common cause of cardiotoxicity.

    • Safety Panels: Profile the compound against a broad panel of receptors, kinases, and enzymes known for their roles in toxicity (e.g., a CEREP safety panel). This can help identify problematic off-targets early.[17]

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key experiments described above. These protocols are adapted from best practices outlined in resources like the Assay Guidance Manual.[18][19][20]

Protocol 1: Detergent-Based Assay for Compound Aggregation

Objective: To determine if the inhibitory activity of AZ-41B is dependent on aggregation.

  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Assay Buffer containing 0.02% (v/v) Triton X-100. Note: The final concentration in the well will be 0.01%.

    • Target enzyme and substrate at 2x final concentration in Assay Buffer.

    • AZ-41B serial dilution series (e.g., 11-point, 3-fold dilutions starting at 100 µM) in 100% DMSO.

  • Assay Procedure (384-well plate):

    • Create two identical sets of plates: one for "No Detergent" and one for "With Detergent".

    • Add 25 µL of the appropriate buffer to each well (Assay Buffer or Assay Buffer with Triton X-100).

    • Add 0.5 µL of the AZ-41B serial dilution to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for potential aggregate formation.

    • Initiate the reaction by adding 25 µL of the 2x enzyme/substrate mix.

    • Incubate for the desired reaction time (e.g., 60 minutes).

    • Read the plate using the appropriate detection method.

  • Data Analysis:

    • Calculate percent inhibition for each concentration of AZ-41B under both conditions.

    • Plot dose-response curves and determine the IC50 value for each condition.

    • Interpretation: A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 strongly suggests that the inhibition is aggregation-based.

Protocol 2: Target-Null Cell Line Counter-Screen

Objective: To verify that the cellular activity of AZ-41B is dependent on its intended target.

  • Cell Lines:

    • Parental cell line (expressing the target).

    • CRISPR-generated target knockout (KO) cell line. Note: It is critical to have validated the KO by Western Blot or qPCR.

  • Assay Procedure (Cell Viability - e.g., CellTiter-Glo®):

    • Seed both parental and KO cells into 384-well white, clear-bottom plates at a predetermined optimal density. Allow cells to adhere overnight.

    • Prepare a serial dilution of AZ-41B in cell culture medium.

    • Treat the cells with the compound dilutions and incubate for the desired time period (e.g., 72 hours).

    • Allow plates to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls for each cell line.

    • Plot dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for both the parental and KO cell lines.

    • Interpretation: If AZ-41B is active in the parental line but shows a dramatic loss of potency (>30-fold shift in GI50) in the KO line, this provides strong evidence for on-target activity. Similar activity in both lines indicates off-target cytotoxicity.

References

  • Pan-assay interference compounds. Wikipedia.[Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship, University of California.[Link]

  • HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Dahlin, J. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 887-900. [Link]

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2976-2989. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.[Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.[Link]

  • Alves, I. D. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological and Toxicological Methods, 1(1), 102. [Link]

  • Books: Assay Guidance Manual. The ChEMBL-og.[Link]

  • How to reduce non-specific reactions. MBL Life Science.[Link]

  • Guidance for Assay Development & HTS. Scribd.[Link]

  • On HTS: Hit Selection. Science and Technology of Assay Development.[Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf.[Link]

  • How Do You Validate an Assay for High-Throughput Screening? BellBrook Labs.[Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery.[Link]

  • Counter-Screen Service. Creative Biolabs.[Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences.[Link]

  • How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. Precision Biosystems.[Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate.[Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate.[Link]

  • Cell-Based No-Wash Fluorescence Assays for Compound Screens Using a Fluorescence Cytometry Plate Reader. PMC - NIH.[Link]

  • Quality control and data correction in high-throughput screening. bio-rad.com.[Link]

  • Off-target genome editing. Wikipedia.[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH.[Link]

  • Overcome effects of detergents & reducing agents in protein estimation. G-Biosciences.[Link]

  • Nexcelom Cutting-Edge Cell Counters. Discovery Scientific Solutions.[Link]

  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Cell-Based Assays for High-Throughput Screening. ResearchGate.[Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot.[Link]

  • Antibody library screens using detergent-solubilized mammalian cell lysates as antigen sources. Protein Engineering, Design and Selection, Oxford Academic.[Link]

  • The difficulty of removing off-target effect is a common loophole of experiments involving high throughput screening and sgRNA and RNAi libraries? ResearchGate.[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.[Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN.[Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Renée Reijo Pera, PhD.[Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse.[Link]

  • A Pipeline for Drug Target Identification and Validation. PMC - NIH.[Link]

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. PMC.[Link]

  • Al-Mawsawi, L. Q., et al. (2013). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 56(17), 6806-6821. [Link]

  • A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. Drug Hunter.[Link]

  • Im, J., & Lee, J. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8874. [Link]

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. ResearchGate.[Link]

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Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-Amino-4-(azetidin-1-yl)benzoic Acid: A Comparative Guide to CID vs. HCD Methodologies

Executive Summary & Chemical Context For researchers and drug development professionals, the structural elucidation of complex active pharmaceutical ingredients (APIs) requires robust analytical frameworks. 2-Amino-4-(az...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

For researchers and drug development professionals, the structural elucidation of complex active pharmaceutical ingredients (APIs) requires robust analytical frameworks. 2-Amino-4-(azetidin-1-yl)benzoic acid (Exact Mass: 192.09 Da; [M+H]+=193.10 ) is a highly specific chemical entity featuring two distinct functional motifs: an anthranilic acid (2-aminobenzoic acid) core and a highly strained four-membered azetidine ring.

During tandem mass spectrometry (MS/MS), these two moieties create competing fragmentation pathways. The choice of fragmentation technique—specifically Resonance Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) —profoundly impacts the resulting spectral fingerprint. This guide objectively compares the performance of CID and HCD methodologies for the structural characterization of this compound, providing causality-driven insights and self-validating experimental protocols.

Mechanistic Causality in Fragmentation

To optimize an MS/MS method, one must first understand why specific bonds break. The fragmentation of 2-amino-4-(azetidin-1-yl)benzoic acid is governed by two primary thermodynamic drivers [1]:

  • The Ortho-Effect (Anthranilic Acid Core): The spatial proximity of the 2-amino and 1-carboxylic acid groups facilitates a low-energy, six-membered transition state upon protonation. This thermodynamically favorable rearrangement drives the facile neutral loss of water ( −H2​O , −18 Da ) to yield an m/z175.09 fragment, often followed by the loss of carbon monoxide ( −CO , −28 Da ) or direct decarboxylation ( −CO2​ , −44 Da ) yielding m/z149.11 [2].

  • Ring Strain Relief (Azetidine Moiety): The four-membered azetidine ring possesses significant angle strain. When charge localizes on the ring nitrogen, the molecule undergoes rapid ring-opening to relieve steric tension, typically resulting in the characteristic neutral loss of ethylene ( C2​H4​ , −28 Da ), leaving an iminium cation at m/z165.07 [3].

Comparative Analysis: CID vs. HCD Performance

The architectural differences between ion trap CID and beam-type HCD dictate the depth of structural information obtained [4].

  • Resonance CID (Ion Trap): CID operates by slowly exciting precursor ions, allowing energy to redistribute across the molecule's vibrational modes before dissociation. Consequently, CID favors the lowest-energy cleavage pathways (e.g., the ortho-effect loss of H2​O ). Furthermore, ion traps are subject to the "1/3 rule" (low-mass cutoff), meaning fragments below ~1/3 of the precursor m/z are ejected and undetected.

  • HCD (Beam-Type Collision Cell): HCD accelerates ions into a multipole collision cell filled with neutral gas (e.g., Nitrogen). The rapid, multiple collision events occur faster than the molecule can redistribute the energy, forcing higher-energy, sequential fragmentations (e.g., simultaneous cleavage of the azetidine ring and decarboxylation). HCD also captures the entire low-mass range, essential for detecting deep structural iminium reporter ions.

MS_Fragmentation M [M+H]+ m/z 193.10 2-Amino-4-(azetidin-1-yl)benzoic acid F1 [M+H - H2O]+ m/z 175.09 (Ortho-effect) M->F1 -H2O (-18 Da) Favored in CID F2 [M+H - CO2]+ m/z 149.11 (Decarboxylation) M->F2 -CO2 (-44 Da) CID / HCD F3 [M+H - C2H4]+ m/z 165.07 (Azetidine Cleavage) M->F3 -C2H4 (-28 Da) CID / HCD F4 [M+H - CO2 - C2H4]+ m/z 121.08 (Sequential Cleavage) F2->F4 -C2H4 (-28 Da) Favored in HCD F3->F4 -CO2 (-44 Da) Favored in HCD

Fig 1: Competing fragmentation pathways driven by the ortho-effect and azetidine ring strain.

Experimental Protocol: Parallel LC-HRMS Workflow

To objectively compare CID and HCD, the following self-validating protocol utilizes an Orbitrap Tribrid mass spectrometer. This workflow ensures that both fragmentation types are acquired back-to-back across the same chromatographic peak, eliminating retention time bias.

Step 1: System Suitability & Calibration

  • Calibrate the Orbitrap mass analyzer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of <2 ppm .

  • Prepare a 1μg/mL solution of 2-Amino-4-(azetidin-1-yl)benzoic acid in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column ( 2.1×50 mm,1.7μm ).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min .

Step 3: Parallel MS/MS Acquisition (The Self-Validating Loop)

  • MS1 Scan: High-resolution Orbitrap scan ( R=120,000 ), scan range m/z100−500 .

  • Precursor Isolation: Quadrupole isolation window of 1.0m/z centered at m/z193.10 .

  • Branch A (CID): Route isolated ions to the linear ion trap. Apply Normalized Collision Energy (NCE) of 30%. Detect fragments in the Orbitrap ( R=30,000 ).

  • Branch B (HCD): Route isolated ions to the HCD multipole cell. Apply NCE of 35%. Detect fragments in the Orbitrap ( R=30,000 ).

Step 4: Data Processing

  • Extract MS/MS spectra for both branches.

  • Validate fragment formulas by ensuring mass error is ≤5 ppm between theoretical and observed m/z .

Workflow cluster_frag Parallel Fragmentation Analysis LC UHPLC Separation (C18 Column) ESI ESI(+) Ionization LC->ESI Quad Quadrupole Isolation (m/z 193.1) ESI->Quad CID Resonance CID (Ion Trap) Single-stage cleavage Quad->CID Branch A HCD Beam-type HCD (Collision Cell) Sequential cleavage Quad->HCD Branch B Det Orbitrap Detection (High Resolution) CID->Det HCD->Det

Fig 2: Parallel LC-MS/MS workflow ensuring unbiased comparison of CID and HCD spectra.

Quantitative Data Presentation

The table below summarizes the theoretical and observed fragmentation patterns, highlighting the operational differences between the two modalities.

Fragment FormulaExact m/z Mechanistic OriginCID Relative AbundanceHCD Relative AbundanceDiagnostic Value
[C10​H13​N2​O2​]+ 193.097Precursor Ion15%0% (Depleted)Confirmation of intact mass
[C10​H11​N2​O]+ 175.086Loss of H2​O (ortho-effect)100% (Base) 25%Confirms anthranilic acid core
[C8​H9​N2​O2​]+ 165.066Loss of C2​H4​ (azetidine ring)45%60%Confirms strained 4-membered ring
[C9​H13​N2​]+ 149.107Loss of CO2​ (decarboxylation)30%85%Confirms free carboxylic acid
[C7​H9​N2​]+ 121.076Loss of CO2​ + C2​H4​ 5%100% (Base) Sequential HCD cleavage marker
[C5​H5​]+ 65.039Deep aromatic cleavageN/A (1/3 Rule Cutoff)40%HCD low-mass structural marker

Key Takeaways:

  • CID is highly sensitive to the lowest energy pathway. The spectrum is dominated by the m/z175.086 peak, making it excellent for confirming the presence of the ortho-substituted benzoic acid core, but it lacks deep structural information regarding the azetidine ring.

  • HCD provides a much richer structural fingerprint. The high-energy collisions drive the sequential loss of both the carboxylic acid group and the azetidine ethylene bridge, making m/z121.076 the base peak. Furthermore, HCD bypasses the ion trap's low-mass cutoff, allowing the detection of deep aromatic cleavages ( m/z65.039 ).

Conclusion

For the comprehensive structural elucidation of 2-Amino-4-(azetidin-1-yl)benzoic acid, HCD is the superior standalone technique due to its ability to induce sequential fragmentations that characterize both the azetidine ring and the anthranilic acid core simultaneously. However, utilizing a parallel acquisition strategy (as outlined in the protocol) provides the ultimate self-validating dataset, leveraging CID's sensitivity to low-energy ortho-effects alongside HCD's deep structural mapping.

References

  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Retrieved from1

  • Jankowska, E., & Cipollo, J. (2011). Platform for Analysis of Anthranilic Acid N-glycan Derivatives Utilizing Multipolarity Mode LC-MS With Hydrophilic Interaction Chromatography Separation and Ion Trap MS/MS. Bioanalysis. Retrieved from 2

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from

  • National Institutes of Health (NIH). (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Retrieved from 3

Sources

Comparative

A Comparative Guide to the Receptor Binding Efficacy of 2-Amino-4-(azetidin-1-yl)benzoic Acid Analogs as GPR142 Agonists

This guide provides an in-depth analysis of the comparative efficacy of 2-Amino-4-(azetidin-1-yl)benzoic acid analogs, a promising class of orally bioavailable agonists for the G protein-coupled receptor 142 (GPR142). As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the comparative efficacy of 2-Amino-4-(azetidin-1-yl)benzoic acid analogs, a promising class of orally bioavailable agonists for the G protein-coupled receptor 142 (GPR142). As potent insulin secretagogues, these compounds hold significant therapeutic potential for the treatment of type 2 diabetes.[1][2][3] This document will delve into their structure-activity relationships (SAR), receptor binding characteristics, and the downstream functional consequences of receptor engagement, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating this important class of molecules.

Introduction: The Therapeutic Promise of GPR142 Agonism

GPR142 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1][2][3] Its activation by endogenous ligands, such as the aromatic amino acid tryptophan, stimulates insulin secretion in a glucose-dependent manner.[1][4][5] This glucose dependency is a highly attractive feature for a diabetic therapy, as it suggests a reduced risk of hypoglycemia, a common and dangerous side effect of many existing insulin secretagogues.[1][2][6] The 2-Amino-4-(azetidin-1-yl)benzoic acid scaffold has emerged from high-throughput screening campaigns as a potent and selective GPR142 agonist, leading to extensive optimization efforts to enhance its drug-like properties.[1][2]

Comparative Receptor Binding Affinity of Analogs

The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the structure-activity relationship for a series of 2-Amino-4-(azetidin-1-yl)benzoic acid analogs, highlighting how modifications to the core scaffold impact their ability to activate the human GPR142 receptor. The data is presented as EC50 values from an inositol phosphate (IP) accumulation assay, which measures the functional consequence of Gq-coupled receptor activation.

Compound IDR1 GroupR2 GrouphGPR142 IP EC50 (µM)
1 (HTS Hit) HThiophene1.5
13 ImidazoleThiophene0.038
23 ImidazoleEthoxymethyl0.041
33 PyrazoleEthoxymethyl0.018

Data synthesized from ACS Med Chem Lett. 2013, 4 (8), pp 790–794.[1][2]

Structure-Activity Relationship (SAR) Analysis

The SAR data reveals key insights into the pharmacophore of this analog series. The initial hit compound, with a simple thiophene substitution, demonstrated modest activity.[1] A significant leap in potency was achieved by replacing the hydrogen at the R1 position with an imidazole ring (Compound 13), suggesting a crucial interaction in the receptor binding pocket.[1][2] Further modifications at the R2 position from a thiophene to an ethoxymethyl group (Compound 23) maintained high potency while potentially improving other properties like metabolic stability.[1][2] The most potent compound in this series, Compound 33, incorporates a pyrazole at R1 and an ethoxymethyl group at R2, indicating that a five-membered nitrogen-containing heterocycle at R1 and a flexible, polar side chain at R2 are optimal for high-affinity binding and receptor activation.[1]

SAR_Relationship cluster_scaffold 2-Amino-4-(azetidin-1-yl)benzoic Acid Scaffold cluster_analogs Analog Modifications cluster_activity Receptor Affinity (EC50) Scaffold Core Structure R1 R1 Substitution (e.g., Imidazole, Pyrazole) Scaffold->R1 Modification at R1 R2 R2 Substitution (e.g., Thiophene, Ethoxymethyl) Scaffold->R2 Modification at R2 Activity Potency at GPR142 R1->Activity Impacts R2->Activity Impacts

Caption: Structure-Activity Relationship of Analogs.

Experimental Protocol: In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

To determine the binding affinity (Ki) of these analogs, a competitive radioligand binding assay is a standard and robust method. While the provided literature focuses on functional assays, the following protocol outlines a typical procedure for a GPCR binding assay.

Objective: To determine the inhibitory constant (Ki) of test compounds for the GPR142 receptor.

Materials:

  • HEK293 cells stably expressing human GPR142.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand (e.g., a tritiated high-affinity GPR142 agonist).

  • Non-specific binding control (a high concentration of a known GPR142 ligand).

  • Test compounds (2-Amino-4-(azetidin-1-yl)benzoic acid analogs).

  • Scintillation cocktail and vials.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293-hGPR142 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the test compounds (or buffer for total binding and non-specific control for non-specific binding).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Prepare GPR142- Expressing Membranes Incubate Incubate Membranes, Radioligand & Compounds Membranes->Incubate Ligands Prepare Radioligand & Test Compounds Ligands->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Experimental Workflow for Receptor Binding Assay.

Functional Efficacy and Downstream Signaling

GPR142 is coupled to the Gq signaling pathway.[1] Upon agonist binding, GPR142 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[6][7]

GPR142_Signaling_Pathway Agonist GPR142 Agonist (e.g., Compound 33) GPR142 GPR142 Receptor Agonist->GPR142 Binds to Gq Gq Protein GPR142->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: GPR142 Signaling Pathway.

Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS)

To assess the functional consequence of receptor binding and activation, a GSIS assay is performed using pancreatic islet cells.

Objective: To measure the ability of GPR142 agonists to potentiate insulin secretion in the presence of high glucose.

Materials:

  • Isolated pancreatic islets (e.g., from rats or mice) or an insulin-secreting cell line (e.g., INS-1).

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM).

  • KRB buffer with high glucose (e.g., 16.7 mM).

  • Test compounds (GPR142 agonists).

  • Insulin ELISA kit.

Methodology:

  • Islet Preparation and Pre-incubation:

    • Isolate pancreatic islets using collagenase digestion or culture INS-1 cells.

    • Pre-incubate the islets/cells in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation:

    • Incubate the islets/cells with KRB buffer containing low glucose or high glucose, in the presence or absence of the test compounds, for a defined period (e.g., 60 minutes).

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis:

    • Compare the amount of insulin secreted in the presence of the test compound at high glucose to the amount secreted at high glucose alone to determine the potentiation of insulin secretion.

Conclusion

The 2-Amino-4-(azetidin-1-yl)benzoic acid analogs represent a highly promising class of GPR142 agonists with significant potential for the treatment of type 2 diabetes. The structure-activity relationship studies have demonstrated that specific substitutions on the core scaffold can dramatically enhance potency. The most advanced analogs, such as compound 33, exhibit potent GPR142 agonism, leading to enhanced glucose-stimulated insulin secretion.[1] The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of this important class of therapeutic agents.

References

  • Synthesis and pharmacological screening of some new azetidinone derivatives. (n.d.).
  • Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. (2013). ACS Medicinal Chemistry Letters. [Link]

  • The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. (n.d.). PMC. [Link]

  • Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. (n.d.). PMC. [Link]

  • What are GPR142 agonists and how do they work?. (2024). Synapse. [Link]

  • Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. (2026). ResearchGate. [Link]

  • The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones. (2019). Molecular Metabolism. [Link]

  • Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. (2013). PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 2-Amino-4-(azetidin-1-yl)benzoic acid

This document provides a detailed, safety-first protocol for the proper disposal of 2-Amino-4-(azetidin-1-yl)benzoic acid. As drug development professionals, our commitment to safety extends beyond the bench to the entir...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-Amino-4-(azetidin-1-yl)benzoic acid. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide clear, actionable steps rooted in established safety principles and regulatory compliance, ensuring the protection of personnel and the environment.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. 2-Amino-4-(azetidin-1-yl)benzoic acid, as a substituted aromatic amine and benzoic acid derivative, presents a specific hazard profile that must be understood before any handling or disposal occurs. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards from the well-documented profile of closely related benzoic acid derivatives.

The primary hazards associated with analogous compounds include:

  • Serious Eye Damage: Causes severe irritation and potential for lasting damage.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Organ Toxicity: May cause damage to organs (specifically the lungs) through prolonged or repeated exposure via inhalation.[1][2]

  • Aquatic Toxicity: Harmful to aquatic life.[1][3]

Aromatic amines as a class are also known for potential mutagenicity, which requires metabolic activation to exert this effect.[4][5] Therefore, treating this compound with a high degree of caution is paramount. The core directive for disposal is to avoid environmental release and ensure all waste is managed by a licensed hazardous waste disposal facility. [1][6][7]

Immediate Safety & Spill Response

Before addressing long-term disposal, all personnel must be prepared for immediate containment and response in the event of an accidental release.

Required Personal Protective Equipment (PPE)

A risk assessment dictates the level of PPE required. Based on the known hazards of similar compounds, the following are mandatory when handling 2-Amino-4-(azetidin-1-yl)benzoic acid, including during disposal procedures.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against dust particles and splashes, mitigating the risk of serious eye damage.[1][2]
Hand Protection Permeation-resistant gloves (e.g., Butyl, Neoprene).[6]Prevents skin contact and subsequent irritation.[1][2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator required when dusts are generated.[1]Prevents inhalation of airborne particles, which can lead to organ toxicity with repeated exposure.[1][2]
Spill & Exposure Protocols

In Case of a Spill:

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated; if possible, perform cleanup under a chemical fume hood.[1]

  • Contain: Cover the spill with a plastic sheet to minimize dust spreading.

  • Absorb: For a dry spill, carefully moisten the material or use a HEPA-filter vacuum for cleanup to avoid generating dust.[6] For a solution, absorb with inert material (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material and spilled substance into a designated, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Do Not Use Sewers: Under no circumstances should spill residue be washed into the sanitary sewer system.[1][6]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation occurs, get medical advice.[2][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The guiding principle is that chemical waste must be collected, properly labeled, and disposed of through an approved hazardous waste management service.[9][10] In-lab treatment, such as neutralization, is generally not recommended for this compound due to the potential for generating other hazardous byproducts and the inherent risks of handling.

Workflow: Waste Segregation & Collection

G cluster_0 Step 1: Identify Waste Streams cluster_1 Step 2: Segregate & Containerize cluster_2 Step 3: Label & Store cluster_3 Step 4: Final Disposition A Solid 2-Amino-4- (azetidin-1-yl)benzoic acid (Expired, Unused, Residue) E Solid Hazardous Waste Container (Clearly Labeled) A->E B Contaminated Labware (Gloves, Wipes, Weigh Boats, Pipette Tips) F Solid Hazardous Waste Container (Clearly Labeled) B->F C Aqueous Solutions (Containing the compound) G Aqueous Hazardous Waste Container (Clearly Labeled, No mixing with solvents) C->G D Organic Solvent Solutions (Containing the compound) H Halogenated or Non-Halogenated Organic Solvent Waste Container (Clearly Labeled) D->H I Attach Hazardous Waste Tag: - Chemical Name - Hazard Pictograms (Irritant, Health Hazard, Environmental) - Accumulation Start Date - PI/Lab Information E->I F->I G->I H->I J Store in designated Satellite Accumulation Area (SAA). Ensure secondary containment. I->J K Schedule Pickup with Institutional Environmental Health & Safety (EHS) J->K L Transfer to Licensed Hazardous Waste Vendor K->L M Final Disposal via High-Temperature Incineration (Preferred Method) L->M

Caption: Waste Disposal Workflow for 2-Amino-4-(azetidin-1-yl)benzoic acid.

Detailed Protocol Steps:
  • Identify Waste Streams:

    • Unused/Expired Product: Keep the chemical in its original, clearly labeled container.[1][11] Do not mix with other waste.

    • Contaminated Solids: This includes items like gloves, weigh paper, absorbent pads from spills, and empty containers. An "empty" container under federal regulations must have all waste removed by standard practice, with no more than 3% by weight of the container's capacity remaining.[11] These items should be collected in a designated, lined container.

    • Contaminated Solutions: Collect aqueous and organic solvent solutions in separate, compatible, and clearly labeled waste containers.[9] Do not mix aqueous waste with solvent waste. Check with your institution's EHS department regarding the segregation of halogenated vs. non-halogenated solvents.

  • Select Appropriate Waste Containers:

    • Use containers that are in good condition and compatible with the chemical waste.

    • Containers must have a secure, tight-fitting lid to prevent leaks or fumes from escaping.[2]

    • Fill containers no more than 90% full to allow for expansion and prevent spills during transport.

  • Labeling:

    • All waste containers must be clearly and accurately labeled as soon as waste is first added.[9]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste 2-Amino-4-(azetidin-1-yl)benzoic acid". Do not use abbreviations.

      • A clear indication of the hazards (e.g., "Irritant," "Toxic," "Environmental Hazard"). Affix appropriate GHS pictograms.

      • The accumulation start date.

      • Contact information for the responsible researcher or lab.

  • Storage:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally in a location with secondary containment (e.g., a spill tray) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[9]

  • Disposal Request:

    • Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6 months), contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[9]

    • Do not attempt to dispose of this chemical through standard trash or by washing it down the drain.[6][12] This is illegal and environmentally harmful.

Causality and Best Practices

  • Why Not Neutralize? While benzoic acid is an acid, and the amino group is basic, simple acid-base neutralization is not advisable. Aromatic amines can undergo complex side reactions, and neutralization does not address the compound's inherent organ toxicity or environmental hazards.[13] The resulting salt would still be considered hazardous waste.

  • Why Incineration? The recommended final disposal method for this type of organic compound is high-temperature incineration at a licensed facility.[12][14] This process ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.

  • Why Segregate Waste? Mixing incompatible wastes can lead to dangerous chemical reactions.[11] Furthermore, mixing solvent and aqueous waste streams significantly increases the cost and complexity of disposal. Proper segregation from the point of generation is the most efficient and safest practice.[9]

By adhering to this comprehensive, hazard-based disposal plan, researchers can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of their laboratory and the broader environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5). Sigma-Aldrich.
  • 2 - SAFETY DATA SHEET. (2012, May 1). Fisher Scientific.
  • Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations. (2021, June 10). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Disposal of Laboratory Wastes (GUIDANCE). University of St Andrews. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University - Research Safety. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. (1995). National Academies Press - NCBI Bookshelf. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. (2012). IARC Monographs - NCBI Bookshelf. [Link]

  • Material Safety Data Sheet. (2021, October 13). Kao Chemicals. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024, February 7). Oxford Academic - PNAS Nexus. [Link]

  • Safety Data Sheet: benzoic acid. (2023, December 12). Chemos GmbH&Co.KG. [Link]

  • Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. (2011, September 6). Journal of the American Chemical Society. [Link]

  • Benzoic Acid Summary Document: Registration Review December 2010. (2010). Regulations.gov. [Link]

  • Amine Reactivity. Michigan State University - Department of Chemistry. [Link]

  • BENZOIC ACID. (2021, February 19). Alpha Resources. [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]

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